Unveiling the Molecular Architecture of Robenidine-d8 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Robenidine hydrochloride, a potent anticoccidial agent, has long been a subject of interest in veterinary medicine and, more recently, for its...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenidine hydrochloride, a potent anticoccidial agent, has long been a subject of interest in veterinary medicine and, more recently, for its potential antibacterial activities against resistant strains like MRSA and VRE.[1][2] The isotopically labeled analogue, Robenidine-d8 hydrochloride (Robenidine-d8 HCl), serves as a critical internal standard for highly accurate quantification in complex biological matrices using mass spectrometry-based methods.[3][4] This guide provides an in-depth exploration of the molecular structure of Robenidine-d8 HCl, offering a foundational understanding for its application in analytical and research settings.
Molecular Identity and Chemical Properties
Robenidine-d8 HCl is the deuterated form of Robenidine HCl, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is key to its utility as an internal standard, providing a distinct mass shift without significantly altering its chemical behavior.
The molecular structure of Robenidine-d8 HCl is characterized by a central guanidine core linked to two deuterated (4-chlorobenzylidene)amino groups. The hydrochloride salt form enhances its stability and solubility.
The Core Structure: Guanidine
At the heart of the molecule lies a guanidine group, a planar arrangement of a central carbon atom bonded to three nitrogen atoms. In Robenidine, two of these nitrogens are further substituted, forming a 1,3-disubstituted guanidine derivative.
The Deuterated Moieties: (4-chlorobenzylidene-d4)amino Groups
The key feature of Robenidine-d8 HCl is the presence of two (4-chlorobenzylidene-d4)amino side chains. Each of these groups consists of a 4-chlorophenyl ring where the four hydrogen atoms on the aromatic ring have been replaced by deuterium. These deuterated rings are connected to the guanidine core via an azomethine (-CH=N-) linkage. The synonym "1,3-Bis[(4-chlorobenzylidene-d4)amino]guanidine hydrochloride" explicitly indicates the location of the eight deuterium atoms on the two phenyl rings.[3]
The structure of the parent compound, Robenidine, is synthesized through the condensation reaction of p-chlorobenzaldehyde with 1,3-diaminoguanidine hydrochloride.[7] The synthesis of the deuterated analogue logically follows the same pathway, utilizing a deuterated p-chlorobenzaldehyde as a starting material. This synthetic strategy provides strong evidence for the specific placement of the deuterium atoms on the aromatic rings.
Synthesis and Purification of Robenidine-d8 HCl: A Technical Guide
Introduction & Analytical Rationale Robenidine hydrochloride is a highly effective, broad-spectrum anticoccidial agent extensively utilized in poultry and livestock farming[1]. Due to strict regulatory limits on veterina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Rationale
Robenidine hydrochloride is a highly effective, broad-spectrum anticoccidial agent extensively utilized in poultry and livestock farming[1]. Due to strict regulatory limits on veterinary drug residues in the food supply, precise quantification of robenidine in complex biological matrices (e.g., tissue, eggs, and feed) is mandatory. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice; however, severe matrix effects (ion suppression or enhancement) often compromise accuracy.
To correct for these matrix effects, a stable isotope-labeled internal standard (SIL-IS) is required. Robenidine-d8 hydrochloride—featuring eight deuterium atoms symmetrically distributed across its two aromatic rings—is the gold standard for this application[2]. This whitepaper details the validated, bottom-up synthesis and purification of Robenidine-d8 HCl, providing the mechanistic causality behind each experimental parameter to ensure maximum isotopic purity and yield.
Mechanistic Pathway & Synthesis Strategy
Attempting post-synthetic hydrogen-deuterium (H/D) exchange on unlabeled robenidine is not viable; the harsh acidic or metal-catalyzed conditions required for aromatic deuteration would inevitably hydrolyze the fragile bis-imine (Schiff base) core. Therefore, a bottom-up synthetic approach using pre-labeled 4-chlorobenzaldehyde-d4 is required.
The synthesis relies on a double condensation reaction between 1,3-diaminoguanidine hydrochloride and two equivalents of 4-chlorobenzaldehyde-d4[3].
Causality of Reagent Selection:
The use of the hydrochloride salt of 1,3-diaminoguanidine serves a dual mechanistic purpose. First, it protects the highly basic guanidine core from unwanted side reactions. Second, the inherent mild acidity of the salt protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity for nucleophilic attack. This eliminates the need for external acid catalysts (such as p-TsOH), which could otherwise trigger D-to-H back-exchange on the aromatic rings under reflux conditions.
Figure 1: Mechanistic pathway of Robenidine-d8 HCl via double Schiff base condensation.
Optimization of Reaction Thermodynamics
Solvent selection is the most critical parameter in this synthesis. The starting materials must be highly soluble at reflux, but the product must not be. As the highly conjugated, symmetrical bis-imine product forms, its solubility drops drastically compared to the mono-adduct intermediate. By selecting a C1-C4 alcohol system, the product spontaneously crystallizes out of the hot solution, driving the equilibrium forward according to Le Chatelier's principle[4].
The table below summarizes the quantitative optimization of solvent systems for the condensation step:
Solvent System
Temp (°C)
Time (h)
Yield (%)
HPLC Purity (%)
Mechanistic Observation
Methanol
65
3.0
82
98.5
Lower reflux temp limits the dehydration rate.
Absolute Ethanol
78
2.5
88
99.2
Optimal balance of intermediate solubility and kinetics.
Isopropanol/Water (15:1)
80
2.0
84
99.6
Trace water aids intermediate solubility; yields high purity[4].
Acetonitrile
82
4.0
65
92.0
Poor solubility of guanidine HCl limits reaction kinetics.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent the carryover of the mono-adduct (which complicates LC-MS/MS calibration), the following protocol integrates strict In-Process Controls (IPC).
Step 1: Reagent Charging
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1,3-diaminoguanidine hydrochloride (10.0 mmol, 1.25 g) in 50 mL of absolute ethanol. Add 4-chlorobenzaldehyde-d4 (21.0 mmol).
Causality: A 5% molar excess of the aldehyde ensures the complete consumption of the diaminoguanidine, actively preventing the accumulation of the mono-adduct[3].
Step 2: Condensation Reaction
Heat the mixture to a gentle reflux (80°C oil bath). The suspension will initially clear as the carbinolamine intermediate forms, followed by the rapid precipitation of Robenidine-d8 HCl as a heavy, pale-yellow solid[4].
Step 3: Validation Checkpoint (IPC)
After 2.5 hours, halt stirring and allow the solid to settle. Sample the supernatant and analyze via Rapid-LC-UV (254 nm).
Validation Criteria: The peak area of the mono-adduct must be <1% relative to the product.
Corrective Action: If >1%, add 0.5 mmol of 4-chlorobenzaldehyde-d4 and reflux for an additional 1 hour. Do not proceed to cooling until this criterion is met.
Step 4: Isolation and Washing
Cool the reaction mixture to 0–5°C in an ice bath for 2 hours to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by diethyl ether (2 × 20 mL).
Causality: The cold ethanol removes unreacted aldehyde, while the diethyl ether rapidly displaces trace water and alcohol, preventing hydrolysis of the imine bonds during drying[3].
Step 5: Purification & Drying
Recrystallize the crude solid from a boiling mixture of ethanol/water (95:5 v/v). Dry the purified crystals in a vacuum oven at 90°C and 20 mbar for 15 hours[4].
Validation Criteria: Perform Karl Fischer titration. Moisture content must be <0.5% to ensure accurate gravimetric weighing for LC-MS/MS standard preparation.
Figure 2: Self-validating workflow for the synthesis and purification of Robenidine-d8 HCl.
Isotopic Purity & Analytical Verification
For Robenidine-d8 HCl to function effectively as a SIL-IS in residue testing workflows, its isotopic purity must be rigorously verified[2].
Isotopic Enrichment (LC-MS/MS): Direct infusion mass spectrometry must confirm that the D8 isotopologue constitutes >99% of the total ion current.
D0 Absence: The presence of D0 (unlabeled robenidine) must be strictly <0.1%. Higher levels of D0 will cause "cross-talk" in the Multiple Reaction Monitoring (MRM) channels, artificially inflating the quantified concentration of endogenous robenidine in the sample.
Structural Integrity (NMR): ^1H-NMR (in DMSO-d6) will show the complete disappearance of the aromatic protons (typically around 7.5–7.9 ppm), while the imine (CH=N) protons and the highly deshielded guanidine NH protons remain visible, confirming both structural identity and successful isotopic incorporation.
References
ACS Infectious Diseases - Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum. Available at:[Link]
Google Patents - US6680409B2 - Process for the preparation of robenidine and salts thereof.
Comprehensive Technical Guide on Robenidine-d8 HCl[Bis(phenyl-d4)]: Isotopic Integrity and LC-MS/MS Quantification Strategies
Executive Summary & Core Directives Robenidine is a potent broad-spectrum anticoccidial agent extensively utilized in veterinary medicine and poultry farming. However, stringent regulatory frameworks regarding maximum re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directives
Robenidine is a potent broad-spectrum anticoccidial agent extensively utilized in veterinary medicine and poultry farming. However, stringent regulatory frameworks regarding maximum residue limits (MRLs) in human food chains necessitate highly precise quantification methods[1].
Robenidine-d8 HCl[Bis(phenyl-d4)] (CAS: 1173097-77-2) is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered specifically to eliminate analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[2]. This whitepaper explores the physicochemical causality behind its design and provides a self-validating methodological framework for its application in advanced residue analysis.
Physicochemical Profiling & Isotopic Causality
The synthesis of Robenidine-d8 HCl involves the deliberate incorporation of eight deuterium atoms. Understanding the structural placement of these isotopes is critical for ensuring analytical integrity.
Table 1: Physicochemical Properties of Robenidine-d8 HCl
A common pitfall in stable isotope design is labeling labile protons. In the robenidine molecule, the protons attached to the central guanidine nitrogen atoms are highly labile. In protic solvents (e.g., methanol, water) commonly used in LC mobile phases, these protons undergo rapid hydrogen-deuterium (H/D) exchange.
By strategically placing the eight deuterium atoms on the chemically inert aromatic phenyl rings—forming the Bis(phenyl-d4) structure—the isotopic signature is permanently "locked"[5]. This structural design prevents isotopic scrambling, ensuring the mass shift (+8 Da) remains absolute throughout aggressive extraction protocols and electrospray ionization (ESI)[6].
Mechanistic Pathway: The Self-Validating SIL-IS System
In LC-MS/MS, complex biological matrices (such as muscle, liver, or eggs) cause unpredictable ion suppression or enhancement in the ESI source[7]. Robenidine-d8 HCl acts as a self-validating correction mechanism. Because its physicochemical properties (pKa, lipophilicity, hydrodynamic radius) are virtually identical to endogenous robenidine, it co-elutes at the exact same chromatographic retention time.
Consequently, whatever matrix components suppress the ionization of the target analyte will suppress the SIL-IS to the exact same degree. By calculating the ratio of the analyte peak area to the SIL-IS peak area, matrix effects are mathematically nullified[8].
LC-MS/MS workflow utilizing Robenidine-d8 HCl as a stable isotope-labeled internal standard.
This protocol outlines a robust, step-by-step methodology for robenidine residue analysis in tissue samples, utilizing the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[9].
Step 1: Standard Preparation & Equilibration
Action: Dissolve Robenidine-d8 HCl in 100% LC-MS grade methanol to create a 1 mg/mL stock solution.
Causality: Methanol ensures complete solubilization of the hydrochloride salt while preventing the hydrolytic degradation that can occur in purely aqueous environments over extended storage.
Action: Spike the homogenized tissue sample with a known concentration of the SIL-IS before initiating any extraction steps. Allow to equilibrate for 15 minutes.
Causality: Pre-extraction spiking ensures the SIL-IS binds to matrix proteins identically to the incurred robenidine. Any physical loss during extraction applies equally to both the analyte and the standard, making the final recovery calculation self-correcting.
Step 2: Modified QuEChERS Extraction
Action: Add 10 mL of Acetonitrile containing 1% Formic Acid to 5 g of the homogenized sample[9].
Causality: Formic acid disrupts drug-protein binding, releasing the analyte into the solvent.
Action: Add partitioning salts (4 g MgSO4, 1 g NaCl), vortex vigorously, and centrifuge at 4000 rpm for 10 minutes.
Causality: MgSO4 drives the exothermic removal of water, while NaCl induces a salting-out effect. This forces the robenidine and Robenidine-d8 into the upper organic acetonitrile layer, leaving proteins and polar lipids behind in the aqueous pellet.
Step 3: UHPLC-MS/MS Analysis
Action: Inject the extract onto a sub-2 µm C18 UHPLC column. Utilize a gradient mobile phase of 0.1% Formic acid in water (Mobile Phase A) and Methanol (Mobile Phase B)[1].
Causality: The acidic mobile phase ensures the guanidine moiety remains fully protonated (
[M+H]+
), maximizing ionization efficiency in the positive ESI source.
Comparative MS/MS fragmentation pathways of Robenidine and its d8-labeled analog during CID.
Quantitative Data Presentation
During Multiple Reaction Monitoring (MRM), the triple quadrupole mass spectrometer isolates the specific precursor ions and fragments them using Collision-Induced Dissociation (CID) with Argon gas[8].
Table 2: Optimized MRM Transitions for Robenidine and Robenidine-d8 HCl
Analyte
Precursor Ion
[M+H]+
(m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
ESI Polarity
Robenidine
334.1
155.0
138.1
Positive (+)
Robenidine-d8 HCl
342.1
159.2
N/A (IS)
Positive (+)
Analytical Note: The +8 Da mass shift in the precursor ion (334.1 to 342.1) and the corresponding +4 Da shift in the fragmented monomeric product ion (155.0 to 159.2) perfectly reflect the symmetric Bis(phenyl-d4) isotopic distribution. Because the molecule cleaves near the central guanidine core during CID, each resulting fragment contains exactly one of the d4-labeled phenyl rings[8].
References
Robenidine D8 (Hydrochloride) | CAS 1173097-77-2 . Veeprho. Available at:[Link]
Robenidine-D8 hydrochloride - High-Purity Reference Standard . WITEGA Laboratorien. Available at:[Link]
An efficient method for simultaneous determination of 15 coccidiostats in animal feed at carry-over levels by UHPLC . Shim-pol. Available at: [Link]
Confirmatory method for determination of coccidiostats in eggs . ResearchGate. Available at:[Link]
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues . Journal of Food and Drug Analysis. Available at:[Link]
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats . PMC - National Institutes of Health. Available at:[Link]
Analytical Integrity in Residue Testing: A Technical Whitepaper on Robenidine-d8 HCl [Bis(phenyl-d4)]
Introduction Robenidine hydrochloride is a broad-spectrum anticoccidial agent heavily utilized in the poultry industry to control coccidiosis and necrotic enteritis[1]. Because of stringent regulatory Maximum Residue Lim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Robenidine hydrochloride is a broad-spectrum anticoccidial agent heavily utilized in the poultry industry to control coccidiosis and necrotic enteritis[1]. Because of stringent regulatory Maximum Residue Limits (MRLs) in food products, precise quantification of robenidine residues in complex biological matrices (e.g., muscle, liver, eggs) is a critical mandate for food safety laboratories. To achieve this, Isotope Dilution Mass Spectrometry (IDMS) utilizing Robenidine-d8 HCl [Bis(phenyl-d4)] as a Stable Isotope-Labeled Internal Standard (SIL-IS) has become the gold standard[2].
This whitepaper provides an in-depth technical analysis of the commercial supplier landscape, the physicochemical causality behind its isotopic design, and self-validating experimental protocols for drug development and residue testing professionals.
Mechanistic Insights: The Causality of Deuteration Placement
When selecting an internal standard, the molecular position of the heavy isotopes dictates the chemical stability of the tracer. Robenidine-d8 HCl is specifically synthesized as the bis(phenyl-d4) isotopologue[3][4].
Why deuterate the phenyl rings?
Robenidine consists of a central carbonimidic dihydrazide (guanidine-like) core flanked by two 4-chlorophenyl rings[1][5]. If deuterium were incorporated onto the nitrogen atoms of the central hydrazine/guanidine core, the tracer would be highly susceptible to Hydrogen-Deuterium Exchange (HDX) when exposed to aqueous or acidic extraction solvents.
By placing four deuterium atoms on each of the two aromatic phenyl rings (forming robust C-D bonds), the isotopic label is chemically locked[5]. This ensures zero isotopic scrambling during aggressive sample preparation, maintaining the exact +8 Da mass shift required for distinct Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS without signal bleed into the native channel[2].
Logical relationship of Isotope Dilution Mass Spectrometry mitigating matrix ion suppression.
Procuring high-purity Robenidine-d8 HCl is essential; any unlabeled native robenidine contamination in the standard (isotopic impurity) will artificially inflate quantitative results. Several top-tier commercial suppliers provide this standard with rigorous isotopic enrichment specifications.
Purity ≥99.0%; used as an internal standard for NMR, GC-MS, or LC-MS[8].
Santa Cruz Biotechnology
CAS 1173097-77-2
Analytical standard for controlling protozoa/coccidiosis research[6].
MilliporeSigma
MFCD10567356
VETRANAL™ analytical standard for veterinary medicine[7].
WITEGA Laboratorien
CAS 1173097-77-2
Optimized for LC-MS/MS calibration and multi-residue screening[2].
Cayman Chemical
43810
Supplied for biochemical and microbiological studies[1].
Clinivex
1173097-77-2
High-purity certified reference material for lab research[9].
Experimental Protocol: Self-Validating Extraction and LC-MS/MS Workflow
In LC-MS/MS, electrospray ionization (ESI) is highly prone to matrix effects—specifically ion suppression caused by endogenous lipids and proteins co-eluting with the target analyte. Because Robenidine-d8 HCl shares the exact physicochemical properties (pKa, lipophilicity) as native robenidine, it exhibits an identical chromatographic retention time.
The following protocol details the extraction of robenidine from poultry tissue. This workflow is designed as a self-validating system : by incorporating pre-extraction SIL-IS spiking, the method inherently verifies its own extraction efficiency and mathematically corrects for recovery losses[2].
Workflow for LC-MS/MS quantification of robenidine using Robenidine-d8 HCl internal standard.
Step-by-Step Methodology
1. Sample Preparation & Spiking
Weigh 2.0 g of homogenized poultry tissue into a 50 mL centrifuge tube. Spike with 50 µL of Robenidine-d8 HCl working solution (100 ng/mL).
Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same physical and chemical losses as the native analyte, allowing the final ratio to reflect the true initial concentration.
2. Protein Precipitation & Extraction
Add 10 mL of Acetonitrile (ACN) containing 1% Formic Acid. Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
Causality: Formic acid disrupts protein-drug binding, releasing robenidine into the organic solvent while precipitating heavy matrix proteins.
3. Solid Phase Extraction (SPE) Cleanup
Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB) with 3 mL Methanol followed by 3 mL LC-MS grade Water. Load the supernatant. Wash with 3 mL of 5% Methanol in water. Elute with 3 mL of 100% Methanol.
Causality: The highly lipophilic nature of the bis(phenyl) core ensures strong retention on the polymeric sorbent, allowing polar matrix interferences (salts, small peptides) to be washed away.
4. Evaporation and Reconstitution
Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid).
5. LC-MS/MS Analysis
Inject 5 µL onto a C18 analytical column. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) MRM mode.
Monitor Native Transition: m/z 334.1 → 155.0
Monitor Labeled Transition: m/z 342.1 → 159.0
Causality: The +8 Da mass shift prevents cross-talk in the quadrupole. Even though both compounds co-elute perfectly, the mass spectrometer can distinctly quantify them.
Self-Validating System Checks
To ensure E-E-A-T compliance, the protocol must validate itself during every run:
Isotopic Interference Check: Inject the SIL-IS at the working concentration into a blank matrix without the native analyte. The signal in the native MRM channel must be <1% of the lowest calibration standard, proving high isotopic purity[2].
Absolute Recovery Calculation: Compare the peak area of Robenidine-d8 spiked before extraction to Robenidine-d8 spiked after extraction. While the ratio-based quantification corrects for losses, absolute recovery should remain >70% to ensure adequate method sensitivity.
References
WITEGA Laboratorien. "Robenidine-D8 hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification." Witega.de. Available at: [Link]
Primary Research Applications of Deuterated Robenidine: A Technical Guide to Bioanalysis, Pharmacokinetics, and Antimicrobial Repurposing
Executive Summary The escalating crisis of antimicrobial resistance (AMR) has necessitated the repurposing of established veterinary compounds for human clinical applications. Robenidine, traditionally an anticoccidial a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) has necessitated the repurposing of established veterinary compounds for human clinical applications. Robenidine, traditionally an anticoccidial agent, has emerged as a potent antibacterial scaffold against ESKAPE pathogens. To rigorously evaluate its pharmacokinetics, metabolic stability, and mechanism of action, researchers rely on Deuterated Robenidine (Robenidine-d8) . As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for utilizing Robenidine-d8 in advanced bioanalytical and microbiological workflows.
The Renaissance of Robenidine & The Isotopic Advantage
Robenidine (2,2′-bis[(4-chlorophenyl)methylene]carbonimidic dihydrazide) exerts potent bactericidal activity against multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, when combined with outer membrane permeabilizers, robenidine analogues (e.g., NCL195) exhibit synergistic efficacy against Gram-negative pathogens .
To translate these findings into viable therapeutics, precise quantification of the drug in complex biological matrices is mandatory. Robenidine-d8 serves as the ultimate stable isotope-labeled internal standard (SIL-IS) . By replacing eight hydrogen atoms with deuterium, the molecule retains the exact chromatographic behavior and ionization efficiency of the parent drug while introducing a +8 Da mass shift. This isotopic advantage is critical for mitigating matrix effects and ion suppression during mass spectrometry.
Causality & Rationale:
Quantifying an active pharmaceutical ingredient (API) in plasma or tissue is inherently complicated by endogenous lipids and proteins that alter ionization efficiency. Utilizing Robenidine-d8 as an internal standard corrects for both physical extraction losses and unpredictable MS ionization variations. Because the deuterated isotopologue co-elutes with the unlabeled drug, it experiences identical matrix suppression or enhancement, ensuring the peak area ratio remains perfectly proportional to the analyte concentration.
Sample Preparation: Aliquot 50 µL of the biological matrix (e.g., mouse plasma) into a 1.5 mL microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of Robenidine-d8 working solution (500 ng/mL in 50% methanol).
Validation Check: Maintaining a constant concentration of the IS across all calibration standards, quality controls (QCs), and unknown samples ensures that any signal fluctuation is mathematically normalized, differentiating true concentration changes from instrument drift.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes to disrupt protein-drug binding.
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UHPLC column (50 × 2.1 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode, utilizing Multiple Reaction Monitoring (MRM).
Fig 1. LC-MS/MS bioanalytical workflow utilizing Robenidine-d8 as an internal standard.
Table 1: Representative LC-MS/MS MRM Parameters
Analyte
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Robenidine
334.1
155.0
25
50
Robenidine-d8
342.1
159.0
25
50
Elucidating the Antibacterial Mechanism of Action
Causality & Rationale:
Robenidine and its analogues exert their bactericidal effect by accumulating in the bacterial cytoplasmic membrane, leading to the catastrophic disruption of the cell membrane potential . While highly effective against Gram-positive bacteria, the intact lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria blocks entry. Co-administration with sub-inhibitory concentrations of colistin or polymyxin B nonapeptide (PMBN) permeabilizes this barrier, allowing the robenidine scaffold to reach the inner membrane . Deuterated tracers like Robenidine-d8 are instrumental in membrane binding assays, allowing researchers to quantify the exact molar accumulation of the drug within the lipid bilayer without interference from endogenous bacterial lipids.
Fig 2. Mechanism of action of robenidine and synergy with permeabilizers against bacteria.
Metabolic Stability and In Vivo Efficacy Studies
Causality & Rationale:
A critical hurdle in repurposing veterinary drugs for systemic human use is their pharmacokinetic profile. Analogs must demonstrate high metabolic stability and low intrinsic clearance to maintain therapeutic plasma concentrations. By utilizing Robenidine-d8 in in vitro microsomal stability assays, researchers can accurately track the depletion of the parent compound over time, calculating the half-life (
T1/2
) and intrinsic clearance (
CLint
) .
Protocol: In Vitro Microsomal Stability Assay
Incubation Mixture: Combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals (0, 5, 15, 30, and 60 minutes).
Quenching & IS Addition: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile spiked with Robenidine-d8.
Validation Check: The immediate solvent quenching denatures the metabolic enzymes, halting the reaction instantly. The simultaneous addition of the IS guarantees that any subsequent volumetric errors during pipetting do not impact the final calculated concentration.
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to plot the natural log of the remaining parent compound versus time.
Table 2: Antibacterial and Pharmacokinetic Profile of Robenidine
Parameter
Gram-Positive (MRSA)
Gram-Negative (E. coli)
T1/2
(Human Microsomes)
CLint
(µL/min/mg)
Robenidine (Alone)
MIC: 8.1 µM
Inactive (>400 µM)
> 247 min
< 7.0
Robenidine + Polymyxin B
MIC: 8.1 µM
MIC: 4.2 - 21.6 µM
N/A
N/A
Conclusion
The repurposing of robenidine into a broad-spectrum antibacterial agent represents a highly promising frontier in the fight against antimicrobial resistance. Deuterated Robenidine (Robenidine-d8) serves as the analytical linchpin in this endeavor. By providing absolute isotopic stability, it enables the rigorous pharmacokinetic profiling, metabolic tracking, and quantitative bioanalysis required to advance this chemical scaffold from the veterinary field into human clinical development.
References
Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent. PLoS ONE.[Link]
Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model. Antimicrobial Agents and Chemotherapy.[Link]
Robenidine-D8 hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification. WITEGA Laboratorien. [Link]
Robenidine Analogues as Gram-Positive Antibacterial Agents. Journal of Medicinal Chemistry (ACS Publications).[Link]
In vitro Antimicrobial Activity of Robenidine, Ethylenediaminetetraacetic Acid and Polymyxin B Nonapeptide Against Important Human and Veterinary Pathogens. Frontiers in Microbiology.[Link]
Exploratory
Isotope Dilution Mass Spectrometry for Coccidiostat Residue Analysis: A Technical Guide to Robenidine-d8 HCl Analytical Standards
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Robenidine hydrochloride is a potent, broad-spectrum coccidiostat widely administered in poultry and aquaculture to...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Robenidine hydrochloride is a potent, broad-spectrum coccidiostat widely administered in poultry and aquaculture to combat protozoal infections. Due to its potential toxicity and the risk of human exposure through the food chain, strict Maximum Residue Limits (MRLs) are enforced globally. Accurate quantification of robenidine residues in complex biological matrices (e.g., muscle, liver, eggs) is analytically challenging due to severe matrix effects. This whitepaper details the implementation of Robenidine-d8 hydrochloride (CAS 1173097-77-2)[1] as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, providing scientists with a robust, self-validating framework for residue analysis.
Physicochemical Profiling and Isotopic Integrity
Robenidine-d8 HCl is the stable, deuterium-labeled analog of native robenidine[2]. The incorporation of eight deuterium atoms onto the aromatic rings yields a mass shift of +8 Da (M+8).
The Causality of the M+8 Shift:
In mass spectrometry, naturally occurring isotopes (such as ¹³C, ¹⁵N, and ³⁷Cl) create isotopic envelopes. Robenidine contains two chlorine atoms, which naturally produce an M+2 and M+4 isotopic pattern. An internal standard with a mass shift of only +2 or +3 Da would suffer from cross-talk and isotopic overlap from the native analyte's heavy isotopes. The +8 Da shift of Robenidine-d8 guarantees absolute spectral isolation, ensuring that the Multiple Reaction Monitoring (MRM) transitions for the internal standard are entirely free from native analyte interference[2].
Table 1: Physicochemical Properties of Robenidine-d8 HCl
The Mechanistic Imperative for Isotope Dilution (IDMS)
In LC-MS/MS, the electrospray ionization (ESI) source is highly susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous compounds like phospholipids and triglycerides found in poultry and eggs[3].
When utilizing an external calibration curve, these uncharacterized matrix components alter the ionization efficiency of the target analyte, leading to significant quantitative errors. Robenidine-d8 HCl mitigates this through the principle of Isotope Dilution Mass Spectrometry (IDMS). Because the deuterated standard shares identical physicochemical properties (pKa, polarity, and lipophilicity) with native robenidine, it co-elutes chromatographically. Consequently, both the analyte and the internal standard experience the exact same matrix suppression environment in the ESI source[1]. By quantifying the ratio of their peak areas rather than absolute intensities, the matrix effect is mathematically normalized, rendering the assay self-validating and highly reproducible[3].
To achieve reliable limits of quantification (LOQ) below regulatory MRLs, sample preparation must efficiently extract the analyte while systematically depleting lipids and proteins[4].
LC-MS/MS analytical workflow utilizing Robenidine-d8 HCl for matrix effect mitigation.
Step-by-Step Methodology: Extraction and Quantification from Poultry Tissue
This protocol is optimized for muscle and egg matrices, ensuring high recovery and minimal column fouling.
Tissue Homogenization & Spiking:
Action: Weigh 2.00 g of homogenized poultry muscle or egg into a 50 mL polypropylene centrifuge tube. Immediately spike with 50 µL of a 1.0 µg/mL Robenidine-d8 HCl working solution.
Causality: Spiking the internal standard directly into the raw matrix before any extraction steps is the cornerstone of a self-validating protocol. It ensures that any subsequent physical losses of the analyte (during partitioning or SPE) are perfectly mirrored by the internal standard, maintaining a constant isotopic ratio[3].
Protein Precipitation & Acidic Extraction:
Action: Add 10 mL of Acetonitrile containing 2% Formic Acid. Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes.
Causality: Acetonitrile acts as a strong protein precipitant, denaturing tissue matrices to release bound robenidine. The addition of formic acid lowers the pH, ensuring the guanidine moiety of robenidine remains fully protonated and highly soluble in the organic phase[5].
Lipid Depletion (Defatting):
Action: Add 5 mL of Hexane to the extract. Shake for 5 minutes, then centrifuge at 8,000 rpm for 10 minutes at 4°C. Aspirate and discard the upper hexane layer.
Causality: Poultry tissues and eggs are rich in non-polar triglycerides, which cause catastrophic ion suppression in ESI+. Hexane selectively partitions these highly lipophilic interferences away from the moderately polar robenidine, which remains in the acetonitrile layer[5].
Solid-Phase Extraction (SPE) Cleanup:
Action: Dilute the acetonitrile extract with 10 mL of LC-grade water. Pass the mixture through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Evaporate the eluate under a gentle nitrogen stream and reconstitute in the LC mobile phase.
Causality: The dilution step increases the polarity of the extract, forcing robenidine to bind tightly to the reversed-phase sorbent of the HLB cartridge. The wash step removes residual salts and polar interferences, yielding a highly purified extract suitable for trace-level MS analysis[4].
LC-MS/MS Analysis:
Action: Inject 5 µL onto a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Monitor via ESI+ MRM, utilizing the peak area ratio of Robenidine / Robenidine-d8 for final quantification.
Quantitative Performance and Validation Metrics
When the above protocol is executed utilizing Robenidine-d8 HCl as the internal standard, laboratories can expect robust validation metrics that comply with Codex Alimentarius and European Commission (SANTE) guidelines.
Table 2: Method Validation Metrics for Robenidine LC-MS/MS Analysis
Validation Parameter
Typical Performance in Poultry/Egg Matrices
Linear Dynamic Range
10 – 1000 µg/L (R² > 0.999)
Limit of Quantification (LOQ)
15 µg/kg
Absolute Recovery Rate
73.1% – 88.7%
Intra-day Precision (RSD)
1.45% – 3.32%
Inter-day Precision (RSD)
2.63% – 4.99%
Note: Data aggregated from validated high-performance liquid chromatography methodologies[4][5].
Advanced Applications: Pharmacokinetics and Metabolism
Beyond routine food safety screening, Robenidine-d8 HCl is instrumental in advanced pharmacokinetic (PK) and metabolic research. In studies tracking the elimination of coccidiostats in aquatic species, such as grass carp, LC-MS/MS workflows utilizing deuterated standards allow researchers to accurately map the biological half-life of robenidine and its primary metabolites, 4-chlorobenzoic acid (PCBA) and 4-chlorohippuric acid (PCHA)[6]. The internal standard ensures that the kinetic degradation curves reflect true biological elimination rather than analytical variability, accurately establishing an elimination half-life (t₁/₂β) of 17.31 hours for native robenidine in muscle tissue[6].
Conclusion
For drug development professionals and analytical chemists, the integration of Robenidine-d8 HCl into LC-MS/MS workflows is not merely a recommendation—it is an analytical necessity. By acting as a perfect chemical and ionization surrogate, this isotopic standard transforms highly variable extractions into precise, self-validating assays, ensuring the highest level of scientific integrity in food safety and pharmacokinetic monitoring.
References
Robenidine-D8 hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantific
Robenidine-d8 VETRANAL, analytical standard 1173097-77-2. Sigma-Aldrich.
[Determination of robenidine residue in chicken tissues and eggs by high performance liquid chrom
Determination of robenidine residues in chicken muscle by high performance liquid chromatography with ultraviolet detection. PubMed (NIH).
The Critical Role of Internal Standards in Coccidiostat Analysis: A Compar
Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites in Fish and Exploration of Their Kinetic Regularities in Grass Carp.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Residue Testing Laboratories, and Veterinary Drug Development Scientists
Matrix Applicability: Poultry Muscle, Eggs, Aquatic Tissues, and Animal Feed
Executive Summary & Mechanistic Rationale
Robenidine is a potent, broad-spectrum synthetic coccidiostat widely administered in poultry and livestock farming to prevent coccidiosis. Due to its potential toxicity and the risk of antimicrobial resistance, regulatory agencies strictly monitor its maximum residue limits (MRLs) in food products. Accurate quantification of robenidine in complex biological matrices (e.g., high-lipid eggs, protein-rich muscle, and complex feed) is notoriously difficult due to severe matrix effects, specifically ion suppression during Electrospray Ionization (ESI).
To establish a self-validating, highly accurate analytical system, Robenidine-d8 hydrochloride (CAS 1173097-77-2) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) 1.
The Causality of the SIL-IS Choice:
By substituting eight hydrogen atoms with deuterium, Robenidine-d8 achieves a mass shift of +8 Da. Because its physicochemical properties remain virtually identical to the native analyte, Robenidine-d8 co-elutes chromatographically with robenidine. When both compounds enter the ESI source simultaneously, they experience the exact same matrix-induced ion suppression or enhancement. By calculating the ratio of the target analyte's peak area to the SIL-IS peak area, the method mathematically cancels out matrix effects and extraction losses, ensuring absolute quantitative integrity 2.
Fig 1: Mechanism of Isotope Dilution Mass Spectrometry using Robenidine-d8.
Primary Stock (1.0 mg/mL): Dissolve 10 mg of Robenidine-d8 HCl in 10 mL of Dimethyl Sulfoxide (DMSO). Expert Insight: Robenidine has limited solubility in pure aqueous or standard organic solvents; DMSO ensures complete dissolution and prevents standard precipitation.
Working Internal Standard (WIS) (10 µg/mL): Dilute the primary stock in MeOH. Store at -20°C in amber glass vials to prevent photodegradation.
Traditional Solid Phase Extraction (SPE) is time-consuming and prone to analyte loss. This protocol utilizes a modified QuEChERS approach optimized for high-lipid matrices (e.g., eggs and poultry skin/muscle) 3.
Step-by-Step Methodology
Sample Homogenization & Spiking: Weigh 2.0 g of homogenized tissue/egg into a 50 mL polypropylene centrifuge tube. Critically , spike 10 µL of the WIS (10 µg/mL Robenidine-d8) directly onto the matrix before any solvent addition. Allow it to equilibrate for 15 minutes. Causality: Spiking upfront ensures the SIL-IS undergoes the exact same extraction inefficiencies as the endogenous analyte, validating the recovery rate.
Solvent Extraction: Add 10 mL of extraction solvent: ACN/MeOH (95:5, v/v) containing 1% Formic Acid. Vortex vigorously for 3 minutes.
Salting Out: Add 6.0 g of anhydrous
MgSO4
and 1.5 g of Sodium Citrate. Shake immediately to prevent exothermic agglomeration of the magnesium sulfate. Centrifuge at 5000 × g for 5 minutes at 4°C.
Defatting (Crucial for Eggs/Muscle): Transfer 5 mL of the upper organic supernatant to a clean 15 mL tube. Add 5 mL of ACN-saturated n-hexane . Vortex for 1 minute and centrifuge. Causality: Hexane removes non-polar lipids (triglycerides) that foul the LC column. Saturating the hexane with ACN prevents the polar robenidine from partitioning into the discarded hexane layer.
Reconstitution: Discard the upper hexane layer. Transfer 2 mL of the lower ACN layer to a glass vial, evaporate to dryness under a gentle nitrogen stream at 40°C, and reconstitute in 1 mL of initial mobile phase (e.g., 80% MeOH with 0.1% FA). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Fig 2: Modified QuEChERS extraction workflow for Robenidine-d8 spiked matrices.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
To achieve sharp peak shapes and prevent tailing (common with guanidine derivatives like robenidine), a superficially porous particle (core-shell) C18 column is recommended 4.
Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in Positive Ion Mode (+) . Robenidine yields a strong protonated precursor ion
[M+H]+
at m/z 334.1, while the deuterated internal standard yields m/z 342.1 5.
Note: Source temperature, capillary voltage, and desolvation gas flows should be optimized according to the specific MS vendor's guidelines (e.g., SCIEX, Waters, Agilent).
System Suitability & Troubleshooting
To ensure the protocol operates as a self-validating system, the following Quality Control (QC) metrics must be continuously monitored:
Lipid build-up on the analytical column altering the stationary phase chemistry.
Ensure the ACN-saturated hexane defatting step is strictly adhered to. Implement a column wash step (100% B) at the end of the gradient.
Low Absolute Area for Robenidine-d8
Severe ion suppression in the ESI source due to co-eluting matrix components.
While the SIL-IS corrects for this, extreme suppression (<20% of neat standard area) reduces signal-to-noise. Dilute the final extract 1:5 with mobile phase before injection.
Isotope Cross-Talk
The M+8 isotope of native robenidine contributing to the Robenidine-d8 MRM channel.
Ensure isotopic purity of the SIL-IS is >99%. Verify that the concentration of native robenidine in the sample does not exceed the linear dynamic range (typically up to 1000 ng/mL).
References
WITEGA Laboratorien Berlin-Adlershof GmbH . "Robenidine-D8 hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1173097-77-2)". WITEGA.[Link]
Journal of Food and Drug Analysis . "Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues". JFDA Online.[Link]
Journal of Food and Drug Analysis (Detailed Methodology) . "Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues". JFDA Online.[Link]
SCIEX . "The Quantitation and Identification of Coccidiostats in Food by LC-MS/MS using the AB SCIEX 4000 Q TRAP". SCIEX Application Notes.[Link]
Separations (MDPI) . "Development and Validation of a Confirmatory Method for the Determination of 12 Coccidiostat Residues in Eggs and Muscle by Means of Liquid Chromatography Coupled to Hybrid High Resolution Mass Spectrometry". ResearchGate.[Link]
Using Robenidine-d8 HCl as an internal standard in food matrix.
Application Note: Utilizing Robenidine-d8 HCl as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Residue Analysis in Food Matrices Introduction & Mechanistic Grounding Robenidine hydrochloride is a broad-spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing Robenidine-d8 HCl as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Residue Analysis in Food Matrices
Introduction & Mechanistic Grounding
Robenidine hydrochloride is a broad-spectrum chemical coccidiostat widely administered in poultry and rabbit husbandry. Due to its potential toxicity and the risk of antimicrobial resistance, regulatory bodies enforce strict Maximum Residue Limits (MRLs) in edible tissues such as muscle, liver, and eggs[1]. Accurate quantitation of robenidine residues at trace levels (µg/kg) requires highly sensitive and selective analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].
However, food matrices are inherently complex. Co-extracted lipids, proteins, and organic acids cause severe matrix effects—specifically ion suppression or enhancement—during Electrospray Ionization (ESI)[3]. To build a self-validating, robust quantitative assay, Robenidine-d8 HCl is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4].
Physical Chemistry & Mass Spectrometry Logic
Robenidine-d8 HCl incorporates eight deuterium atoms symmetrically distributed across its two 4-chlorophenyl rings. This structural modification provides three critical analytical advantages:
Chromatographic Co-elution: The physicochemical properties of Robenidine-d8 are virtually identical to native robenidine. They co-elute perfectly on reversed-phase C18 columns, ensuring they enter the mass spectrometer's ESI source at the exact same moment[5].
Matrix Effect Nullification: Because they co-elute, both the native analyte and the SIL-IS experience the exact same matrix suppression or enhancement. The ratio of their MS/MS responses remains constant, intrinsically correcting for matrix variations[1].
Mass Resolution & Zero Cross-Talk: Native robenidine ([M+H]⁺ m/z 334.0) and Robenidine-d8 ([M+H]⁺ m/z 342.0) are separated by 8 Daltons[2]. This +8 Da mass shift isolates the internal standard from the natural isotopic envelope (¹³C and ³⁷Cl isotopes) of the native drug, eliminating quantitative cross-talk[6]. Furthermore, upon collision-induced dissociation (CID), the native molecule yields a major fragment at m/z 154.9, while the d8-variant yields m/z 159.2, perfectly reflecting the retention of four deuterium atoms on the cleaved chlorophenyl ring[3].
Experimental Workflow
Workflow for Robenidine residue extraction and LC-MS/MS analysis using Robenidine-d8 IS.
Detailed Step-by-Step Methodology
Self-Validating Protocol for Muscle and Egg Matrices
Step 1: Reagent Preparation
Prepare a primary stock solution of Robenidine-d8 HCl (1.0 mg/mL) in Dimethyl Sulfoxide (DMSO). Causality Check: Robenidine has limited solubility in pure acetonitrile; DMSO ensures complete dissolution[1].
Dilute to a Working IS Solution of 1.0 µg/mL using 50:50 Methanol:Water.
Step 2: Sample Spiking (The Self-Validating Anchor)
Weigh 2.00 g (± 0.02 g) of thoroughly homogenized tissue (muscle or egg) into a 50 mL polypropylene centrifuge tube[4].
Causality Check: Spike 50 µL of the Working IS Solution directly into the matrix before any solvent addition. Allow it to equilibrate for 15 minutes at room temperature. This ensures the SIL-IS binds to matrix proteins similarly to the endogenous residue, correcting for all subsequent physical extraction losses[4].
Step 3: Modified QuEChERS Extraction
Add 10 mL of extraction solvent: 95% Acetonitrile / 5% Methanol containing 1% Formic Acid[4].
Causality Check: The addition of 5% Methanol increases the extraction efficiency for higher-polarity coccidiostats, while Acetonitrile effectively precipitates proteins. Formic acid lowers the pH, ensuring robenidine remains in its protonated, highly soluble state[4].
Vortex vigorously for 3 minutes.
Add QuEChERS partitioning salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Shake immediately to prevent salt agglomeration.
Transfer 2.0 mL of the upper organic supernatant into a dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
Causality Check: PSA removes co-extracted organic acids and sugars, while C18 removes non-polar interfering lipids (crucial for egg and liver matrices)[5].
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
Filter the final supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[4].
LC-MS/MS Analytical Parameters
Chromatographic separation is achieved using a sub-2 µm or core-shell C18 column to ensure sharp peak shapes and minimize matrix co-elution[3].
Logical relationship of matrix effect correction using Robenidine-d8 during ESI-LC-MS/MS.
Self-Validating Metrics:
Absolute IS Area Monitoring: The absolute peak area of Robenidine-d8 must be monitored across the entire analytical batch. A sudden drop in IS area (>20% variance) flags a severe matrix suppression event or a failure in the extraction step, automatically invalidating that specific sample result.
Matrix Factor (MF): Calculated as (Peak Area of Native in Matrix / Peak Area of Native in Solvent). While the absolute MF for robenidine in egg/liver may drop to 0.5 (indicating 50% ion suppression), the IS-Normalized MF (MF_native / MF_IS) must remain between 0.90 and 1.10. This proves the SIL-IS is perfectly compensating for the suppression, establishing the trustworthiness of the quantitative data[1].
References
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. National Institutes of Health (NIH) / PMC.4
Development and Validation of a Confirmatory Method for the Determination of 12 Coccidiostat Residues in Eggs and Muscle by Means of Liquid Chromatography Coupled to Hybrid High Resolution Mass Spectrometry. MDPI.1
Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites in Fish. ResearchGate.5
SCA-210-021 An efficient method for simultaneous determination of 15 coccidiostats in animal feed at carry-over levels by UHPLC. Shimadzu.3
The Quantitation and Identification of Coccidiostats in Food by LC-MS/MS using the AB SCIEX 4000 Q TRAP. SCIEX.6
Liquid Chromatography Tandem Mass Spectrometry Analysis of Synthetic Coccidiostats in Eggs. MDPI.7
A new sensitive method for the simultaneous chromatographic separation and tandem mass spectrometry detection of anticoccidials. Teagasc.2
Application Note: Quantitative Analysis of Robenidine in Animal Tissues using LC-MS/MS with Robenidine-d8 HCl
Introduction & Regulatory Context Robenidine is a broad-spectrum chemical coccidiostat widely administered prophylactically in poultry and rabbit production to control Eimeria protozoan infections. Due to its lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Regulatory Context
Robenidine is a broad-spectrum chemical coccidiostat widely administered prophylactically in poultry and rabbit production to control Eimeria protozoan infections. Due to its lipophilic nature and potential for bioaccumulation in edible tissues, regulatory bodies enforce strict Maximum Residue Limits (MRLs) to ensure food safety. For instance, the 1 mandates MRLs for chickens at 200 μg/kg in muscle, 350 μg/kg in kidney, 800 μg/kg in liver, and 1,300 μg/kg in skin/fat[1].
To enforce these limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[2]. However, complex tissue matrices cause significant ion suppression. The incorporation of Robenidine-d8 HCl [Bis(phenyl-d4)] as a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. It mimics the exact physicochemical properties of the target analyte, self-correcting for extraction losses and matrix-induced ionization variations.
Animal tissues (especially liver and kidney) are rich in proteins and co-eluting phospholipids that severely suppress MS signals. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach utilizes acidified acetonitrile (ACN) to precipitate proteins and extract the highly polar robenidine[3]. Dispersive Solid Phase Extraction (dSPE) using C18 and Primary Secondary Amine (PSA) selectively removes non-polar lipids and polar organic acids without retaining the target basic analytes, ensuring a clean extract[3].
Causality in Mass Spectrometry
Under electrospray ionization (ESI), robenidine exhibits complex ionization behavior. Depending on the mobile phase composition, it can form hydrochloride adduct ions [M+HCl+H]⁺ rather than the standard [M+H]⁺[4]. By utilizing 0.1% formic acid in the aqueous mobile phase, the ionization pathway is forcefully driven toward the stable[M+H]⁺ precursor at m/z 334.0[4]. This ensures a reproducible and highly abundant parent ion for Collision-Induced Dissociation (CID).
Self-Validating System Design
This protocol employs a dual-tier validation mechanism. First, the pre-extraction spiking of Robenidine-d8 HCl normalizes any physical losses during the dSPE clean-up phase. Second, the use of a matrix-matched calibration curve alongside the SIL-IS area ratio ensures that absolute quantification remains independent of matrix-induced ion suppression, rendering the analytical batch self-validating.
Homogenization : Weigh 2.0 g of thoroughly homogenized tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.
Internal Standard Spiking : Add 100 μL of Robenidine-d8 HCl working solution (100 ng/mL) to achieve a final matrix concentration of 5 μg/kg. Vortex briefly and let sit for 10 minutes at room temperature to allow tissue permeation.
Extraction : Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes to ensure complete protein precipitation and analyte partitioning.
Salting Out : Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake immediately and vigorously for 1 minute to prevent salt agglomeration. Centrifuge at 4000 rpm for 10 minutes at 4°C.
Clean-up (dSPE) : Transfer 5 mL of the organic supernatant into a 15 mL tube containing 150 mg C18, 150 mg PSA, and 900 mg anhydrous MgSO₄. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Concentration : Transfer 2 mL of the cleaned extract to a glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution : Reconstitute the residue in 1 mL of the initial mobile phase (80% Water / 20% Methanol with 0.1% Formic Acid). Vortex, filter through a 0.22 μm PTFE syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for the extraction and LC-MS/MS quantification of Robenidine in animal tissues.
Data Presentation
Table 1: LC Gradient Conditions
Separation is performed on a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C.
Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Methanol + 0.1% Formic Acid[4]
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
0.4
80
20
1.0
0.4
80
20
6.0
0.4
10
90
8.0
0.4
10
90
8.1
0.4
80
20
12.0
0.4
80
20
Table 2: MS/MS MRM Parameters
Detection is performed in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM)[2].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Robenidine
334.0
154.9 (Quantifier)
100
25
Robenidine
334.0
137.9 (Qualifier)
100
40
Robenidine-d8
342.0
158.9 (IS Quantifier)
100
25
Table 3: Method Validation Summary
The method demonstrates excellent linearity (R² > 0.995) across the range of 1.0 to 100 μg/kg. The use of Robenidine-d8 ensures high precision despite matrix variations[3].
Matrix
Spiked Level (μg/kg)
Mean Recovery (%)
Intra-day RSD (%)
Inter-day RSD (%)
LOQ (μg/kg)
Muscle
5.0
98.5
3.2
4.5
1.0
Liver
5.0
94.2
4.8
6.1
2.5
Kidney
5.0
95.7
4.1
5.3
2.0
References
Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening
Source: European Food Safety Authority (EFSA) / ResearchGate
URL:[Link]
UHPLC–MS/MS conditions for anticoccidial residues and respective internal standards
Source: Teagasc Agriculture and Food Development Authority
URL:[Link]
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues
Source: Journal of Food and Drug Analysis
URL:[Link]
Simultaneous determination of some coccidiostat antibiotics in food by liquid chromatography tandem mass spectrometry (LC-MS/MS)
Source: Vietnam Journal of Food Control
URL:[Link]
Preparation of Robenidine-d8 HCl Stock Solutions: An Application Note and Protocol
This guide provides a comprehensive, field-proven protocol for the preparation of primary and working stock solutions of Robenidine-d8 hydrochloride (HCl). As a deuterated internal standard, the accuracy of its concentra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, field-proven protocol for the preparation of primary and working stock solutions of Robenidine-d8 hydrochloride (HCl). As a deuterated internal standard, the accuracy of its concentration is paramount for the precise quantification of Robenidine in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible preparation of this critical reagent.
Scientific Rationale and Key Considerations
The use of stable isotope-labeled internal standards, such as Robenidine-d8 HCl, is a cornerstone of modern quantitative analysis.[1][2] These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute chromatographically and experience similar ionization and matrix effects in the mass spectrometer.[3][4] This co-behavior enables robust correction for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[5]
The preparation of an accurate stock solution is the foundational step upon which the entire quantitative assay is built. Any inaccuracies in the initial stock solution will propagate throughout all subsequent dilutions and lead to systemic errors in the final reported concentrations. Therefore, meticulous attention to detail, the use of calibrated equipment, and an understanding of the physicochemical properties of Robenidine-d8 HCl are critical.
Physicochemical Properties of Robenidine-d8 HCl
A thorough understanding of the properties of Robenidine-d8 HCl is essential for developing a robust preparation protocol.
Store in a dry, dark, and cool place. Recommended temperatures range from 0-6°C. For stock solutions, -20°C for short-term and -80°C for long-term storage is advised.
Robenidine-d8 HCl is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[13][14][15] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound and its solutions.
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]
Spill and Disposal: In case of a spill, collect the material using appropriate methods to avoid dust generation and dispose of it as chemical waste in accordance with local regulations.[14]
Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the preparation of a 1 mg/mL primary stock solution of Robenidine-d8 HCl in Dimethyl Sulfoxide (DMSO). DMSO is chosen as the solvent due to the high solubility of Robenidine in it.[7][16]
Materials and Equipment
Robenidine-d8 HCl (solid powder, purity ≥98%)
Dimethyl Sulfoxide (DMSO), HPLC or LC-MS grade
Calibrated analytical balance (readable to at least 0.01 mg)
Volumetric flask (Class A, e.g., 10 mL)
Spatula
Weighing paper or boat
Pipettes (calibrated)
Vortex mixer
Sonicator bath
Amber glass vials for storage
Step-by-Step Procedure
Equilibration: Allow the container of Robenidine-d8 HCl to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
Weighing: Accurately weigh approximately 10 mg of Robenidine-d8 HCl powder onto a weighing paper or boat using a calibrated analytical balance. Record the exact weight.
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, use a small amount of DMSO to rinse the weighing paper/boat and add the rinse to the flask.
Dissolution: Add approximately 5-7 mL of DMSO to the volumetric flask.
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30-60 seconds to aid dissolution.
Sonication: Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.[16]
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the flask until the bottom of the meniscus is aligned with the calibration mark.
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Storage: Transfer the prepared stock solution into amber glass vials to protect it from light.[7][8] Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.
Long-term Storage: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term use, -20°C for up to 1 month is acceptable.[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Protocol: Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations for building a calibration curve.
Materials and Equipment
1 mg/mL Robenidine-d8 HCl primary stock solution
Acetonitrile or Methanol, HPLC or LC-MS grade (as the diluent)
Calibrated pipettes and tips
Microcentrifuge tubes or autosampler vials
Step-by-Step Procedure
Intermediate Stock Solution (e.g., 10 µg/mL):
Pipette 100 µL of the 1 mg/mL primary stock solution into a clean tube.
Add 9.9 mL of the chosen diluent (e.g., acetonitrile).
Vortex for 30 seconds to ensure thorough mixing.
Serial Dilutions for Calibration Curve:
Prepare a series of calibration standards by further diluting the intermediate stock solution. For example, to prepare a 1 µg/mL standard, mix 100 µL of the 10 µg/mL intermediate stock with 900 µL of the diluent.
Continue this process to create a range of concentrations appropriate for your assay's expected analyte levels.
Visualization of the Workflow
The following diagram illustrates the workflow for the preparation of Robenidine-d8 HCl stock and working solutions.
Caption: Workflow for Robenidine-d8 HCl solution preparation.
Conclusion
The protocols outlined in this application note provide a robust and reliable method for the preparation of Robenidine-d8 HCl stock and working solutions. By adhering to these procedures and employing good laboratory practices, researchers can ensure the accuracy and integrity of their quantitative analyses. The principles of careful weighing, appropriate solvent selection, complete dissolution, and proper storage are fundamental to achieving high-quality data in regulated and research environments.
References
Sico. (n.d.). J.4.16 Sico Robenidine 6.6%. Retrieved from [Link]
PubChem. (n.d.). Robenidine-d8 hydrochloride. Retrieved from [Link]
Veeprho. (n.d.). Robenidine D8 (Hydrochloride) | CAS 1173097-77-2. Retrieved from [Link]
Chemical-Suppliers. (n.d.). Robenidine HCl | CAS 25875-50-7. Retrieved from [Link]
ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry. Retrieved from [Link]
Spectroscopy Online. (2023, August 1). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Matrix: Poultry Tissues (Muscle, Liver, Kidney, Skin/Fat) and Feed
Analytical Platform: LC-MS/MS (ESI+)
Mechanistic Causality: The Role of Robenidine-d8 HCl
Robenidine hydrochloride is a broad-spectrum coccidiostat widely administered in poultry farming to prevent protozoan infections caused by Eimeria species. Because of its potential toxicity and risk of bioaccumulation, regulatory bodies strictly monitor its residues in the food supply[1].
When analyzing complex biological matrices like poultry liver or muscle using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts face severe matrix effects —specifically, ion suppression or enhancement in the Electrospray Ionization (ESI) source caused by co-eluting endogenous lipids and proteins[2].
To establish a self-validating and highly accurate analytical system, Robenidine-d8 HCl (Bis(phenyl-d4)) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because Robenidine-d8 shares the exact physicochemical properties and chromatographic retention time as native robenidine, it experiences identical extraction losses and ion source signal distortion. By normalizing the native analyte's peak area to the SIL-IS peak area, the method mathematically cancels out matrix-induced variances, ensuring absolute quantitative trustworthiness.
Logical mechanism of matrix effect correction using Robenidine-d8 HCl as a stable isotope-labeled IS.
The selection of the SIL-IS spiking concentration is not arbitrary; it must be causally linked to the target analytical range and the Maximum Residue Limits (MRLs) established by regulatory authorities such as the European Food Safety Authority (EFSA)[1].
The Causality of Spiking Levels:
If the IS is spiked too low, baseline noise will compromise the precision of the analyte/IS ratio. If spiked too high, it may cause isotopic cross-talk or saturate the detector, pushing the response out of the linear dynamic range. The optimal spiking concentration should yield a detector response roughly equivalent to the native analyte at the MRL or the median of the calibration curve. For multi-residue screening, a universal spiking level of 10 to 50 µg/kg is frequently adopted to balance sensitivity across multiple drug classes[3].
Table 1: EU MRLs for Robenidine in Poultry and Recommended IS Spiking Levels
The following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This approach is chosen over traditional Solid Phase Extraction (SPE) because it significantly reduces solvent consumption while effectively precipitating proteins and partitioning lipids[2].
Step-by-step experimental workflow for Robenidine-d8 HCl spiking and LC-MS/MS residue analysis.
Step-by-Step Methodology
Step 1: Reagent Preparation
Prepare a primary stock solution of Robenidine-d8 HCl at 1.0 mg/mL in DMSO or Methanol.
Dilute the stock to create a working IS spiking solution of 10 µg/mL in 50% Methanol/Water.
Step 2: Sample Homogenization & Spiking
Weigh 2.0 g of homogenized poultry tissue into a 50 mL polypropylene centrifuge tube[3].
Critical Step: Spike the sample with the Robenidine-d8 working solution to achieve the desired final concentration (e.g., 50 µL of 10 µg/mL solution yields a 250 µg/kg spike in a 2.0 g sample).
Causality Check: Allow the spiked sample to equilibrate at room temperature for 10–15 minutes. This ensures the SIL-IS penetrates the tissue matrix and binds to proteins identically to the incurred native residues, validating the extraction recovery.
Step 3: Extraction
Add 10 mL of extraction solvent (Ethyl acetate/Methanol, 1:1 v/v) and 0.2 mL of 5% EDTA to chelate metal ions that might bind the analyte[2].
Vortex vigorously for 1 minute using a mechanical homogenizer (e.g., GenoGrinder)[3].
Step 4: QuEChERS Clean-up
Transfer the supernatant to a QuEChERS tube containing 900 mg MgSO₄ (to remove water) and 150 mg PSA (Primary Secondary Amine, to remove organic acids and polar pigments)[2].
Vortex for 30 seconds and centrifuge at 3900 × g for 10 minutes at 4°C.
Transfer a specific aliquot of the supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 80% Methanol containing 0.1% Formic Acid[3].
Table 2: LC-MS/MS MRM Parameters
Robenidine contains basic nitrogen centers, making it highly responsive in Positive Electrospray Ionization (ESI+) mode, forming abundant [M+H]⁺ precursor ions[4].
A robust protocol must validate its own performance within every batch. The inclusion of Robenidine-d8 HCl allows the analyst to continuously monitor two critical quality control metrics: Absolute Recovery (RE) and the Matrix Effect (ME) .
To ensure trustworthiness, prepare three distinct sets of samples during method validation:
Set A: Neat standards in solvent.
Set B: Matrix extract spiked after extraction (post-extraction spike).
Set C: Matrix spiked before extraction (pre-extraction spike, as per the protocol above).
Calculate Matrix Effect (ME):ME(%)=(Peak Area in Set APeak Area in Set B−1)×100
Interpretation: A negative value indicates ion suppression (common in liver tissues); a positive value indicates ion enhancement. The SIL-IS corrects for this because
MEnative
will equal
MEIS
.
Calculate Extraction Recovery (RE):RE(%)=(Peak Area in Set BPeak Area in Set C)×100
Interpretation: This isolates the physical efficiency of the QuEChERS extraction independent of the mass spec matrix effects. Acceptable recovery ranges are typically 70%–120%[2].
Chromatographic conditions for separating Robenidine and its deuterated standard.
Application Note: High-Resolution Chromatographic Separation and LC-MS/MS Quantification of Robenidine Using Isotope Dilution (Robenidine-d8) Introduction & Mechanistic Overview Robenidine is a synthetic, broad-spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Chromatographic Separation and LC-MS/MS Quantification of Robenidine Using Isotope Dilution (Robenidine-d8)
Introduction & Mechanistic Overview
Robenidine is a synthetic, broad-spectrum guanidine-derivative coccidiostat widely utilized in veterinary medicine and poultry farming to prevent coccidiosis [1]. Due to its potential toxicity and the risk of carry-over into non-target feed or animal-derived foods (e.g., eggs, muscle tissue), regulatory agencies strictly monitor its maximum residue limits (MRLs).
Accurate quantification of robenidine in complex matrices is notoriously challenging due to severe matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source [2]. To mitigate this, stable isotope dilution utilizing a deuterated internal standard, Robenidine-d8 , is the analytical gold standard [3, 4].
Causality of Experimental Choice:
Robenidine-d8 shares identical physicochemical properties and chromatographic retention times as native robenidine. By co-eluting into the mass spectrometer's source, the deuterated standard experiences the exact same matrix-induced ionization fluctuations as the target analyte. Quantifying the ratio of the native compound to the deuterated standard normalizes the response, ensuring a self-validating system that automatically corrects for extraction losses and MS signal variations [4].
Experimental Workflow
Step-by-step LC-MS/MS workflow for robenidine quantification using isotope dilution.
Chromatographic Conditions
The separation of robenidine and its deuterated standard from matrix interferences requires a carefully optimized reversed-phase liquid chromatography (RP-LC) method.
Column Selection: A sub-3 µm core-shell C18 column (e.g., 2.7 µm, 3.0 x 150 mm) or a sub-2 µm UPLC C18 column is recommended. The high theoretical plate count ensures sharp peak shapes and sufficient resolution from isobaric matrix interferences [1].
Mobile Phase Chemistry & Causality: Robenidine is a highly basic compound. Depending on the solvent environment, it can form both protonated
[M+H]+
and hydrochloride adducts
[M+HCl+H]+
[1]. To force the equilibrium toward the consistent formation of the
[M+H]+
precursor ion (
m/z
334.0 for Robenidine and
m/z
342.0 for Robenidine-d8), an acidic modifier is essential. The addition of 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases ensures complete protonation and prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase. Methanol is preferred over acetonitrile as the organic modifier because it yields higher ionization efficiencies for polar guanidine derivatives [1].
Table 1: Optimized LC Gradient Conditions
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (H₂O + 0.1% FA)
% Mobile Phase B (MeOH + 0.1% FA)
0.0
0.4
95
5
1.0
0.4
95
5
8.0
0.4
5
95
11.0
0.4
5
95
11.1
0.4
95
5
| 15.0 | 0.4 | 95 | 5 |
Mass Spectrometry Parameters
Detection is performed using a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality of MS Settings: A high desolvation temperature (e.g., 500 °C) and optimal capillary voltage (e.g., 5.5 kV) are critical for the efficient vaporization of the methanolic mobile phase and the ejection of the protonated robenidine ions into the gas phase [1].
*Note: Robenidine-d8 incorporates 8 deuterium atoms across its benzyl rings. The primary cleavage yields a fragment containing one benzyl ring, shifting the product ion mass by +4 Da relative to the native compound [3].
Step-by-Step Sample Preparation Protocol
To ensure a self-validating protocol, the internal standard must be added prior to any extraction steps. This guarantees that any volumetric losses or degradation during sample preparation are proportionally mirrored by the internal standard [5].
Protocol: Modified QuEChERS for Tissue and Feed Matrices
Sample Weighing & Spiking: Weigh 2.0 g of homogenized sample (feed, muscle, or egg) into a 50 mL polypropylene centrifuge tube. Spike immediately with 50 µL of a 1.0 µg/mL Robenidine-d8 working solution. Allow the sample to equilibrate for 15 minutes at room temperature to ensure the IS binds to the matrix similarly to the native analyte [1, 5].
Extraction: Add 10 mL of extraction solvent (Acetonitrile/Methanol 95:5 v/v containing 1% Formic Acid) [1].
Homogenization: Vortex vigorously for 1 minute, or use a mechanical homogenizer at 1000 rpm for 3 minutes to ensure complete cell lysis and solvent penetration.
Partitioning: Add 5.0 g of anhydrous Sodium Acetate and 6.0 g of anhydrous Magnesium Sulfate (MgSO₄). Shake vigorously for 1 minute to induce phase separation and drive the analytes into the organic layer [1].
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4 °C.
Clean-up (dSPE): Transfer 5 mL of the upper organic supernatant to a 15 mL tube containing 150 mg of C18 sorbent and 900 mg of MgSO₄ (to remove non-polar lipids and residual water) [2]. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Reconstitution: Transfer 2 mL of the cleaned extract to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (95% A / 5% B).
Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis [1].
References
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues
Journal of Food and Drug Analysis (via PMC)
URL:[Link]
Determination of Eight Coccidiostats in Eggs by Liquid–Liquid Extraction–Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry
Molecules (MDPI)
URL:[Link]
Development and validation of an LC-MS/MS method for the quantification of coccidiostats in feed (Master's Thesis)
PHAIDRA - University of Vienna
URL:[Link]
Example of the standard addition method employed for robenidine in three matrices
ResearchGate
URL:[Link]
Method
Application Note: Pharmacokinetic Profiling of Robenidine Utilizing Robenidine-d8 HCl as a Stable Isotope-Labeled Internal Standard (SIL-IS)
Executive Summary Robenidine hydrochloride, historically deployed as a veterinary anticoccidial agent, is currently undergoing rigorous repurposing investigations due to its potent in vitro activity against multidrug-res...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Robenidine hydrochloride, historically deployed as a veterinary anticoccidial agent, is currently undergoing rigorous repurposing investigations due to its potent in vitro activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE)[1], and Plasmodium falciparum[2]. As this aminoguanidine derivative transitions toward potential mammalian therapeutic applications, precise pharmacokinetic (PK) profiling is imperative. This application note details the critical role of Robenidine-d8 HCl as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1] in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, providing self-validating protocols to eliminate matrix effects and ensure absolute quantitative accuracy in complex biological samples.
The Analytical Imperative of Deuteration (Expert Insight)
Quantifying trace drug concentrations in biological matrices (e.g., plasma, microdialysis fluids, or solid tissue) using LC-MS/MS is highly susceptible to matrix effects. Endogenous phospholipids and proteins co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[3][4].
The Causality of the +8 Da Mass Shift:
Robenidine (C₁₅H₁₃Cl₂N₅) contains two chlorine atoms. Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), native robenidine exhibits a broad and complex isotopic envelope featuring prominent M+2 and M+4 peaks.
If an internal standard with a minimal mass shift (e.g., +2 or +4 Da) were utilized, the heavy isotopes of the native drug would overlap with the precursor mass of the internal standard. This phenomenon, known as isotopic cross-talk, artificially inflates the internal standard signal at high drug concentrations, destroying the linearity of the calibration curve.
Robenidine-d8 HCl resolves this by incorporating eight deuterium atoms on the phenyl rings, providing a robust +8 Da mass shift [5]. This completely isolates the SIL-IS precursor and product ions from the native analyte's isotopic cluster, ensuring absolute specificity during Multiple Reaction Monitoring (MRM)[6].
Caption: Mechanism of matrix effect correction via constant Analyte/SIL-IS area ratios.
To establish a trustworthy and reproducible assay, the following protocol integrates the SIL-IS into a self-validating system. By monitoring the absolute peak area of Robenidine-d8 across all samples, analysts can instantly detect extraction failures or catastrophic ion suppression events.
Phase 1: Matrix Preparation & Extraction
Causality: Introducing the SIL-IS directly into the raw biological matrix before any chemical manipulation ensures it undergoes the exact same precipitation, partitioning, and recovery losses as the endogenous analyte. This makes the extraction process mathematically self-correcting[4][7].
Sample Aliquoting: Transfer 50 µL of the biological sample (plasma or homogenized tissue) into a 1.5 mL microcentrifuge tube.
SIL-IS Spiking: Add 10 µL of Robenidine-d8 HCl working solution (e.g., 500 ng/mL in 50:50 MeOH:H₂O) to all samples, including blanks and calibration standards[3]. Vortex for 10 seconds to equilibrate.
Protein Precipitation / Liquid-Liquid Extraction (LLE): Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[8][9].
Separation: Vortex vigorously for 3 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer: Carefully transfer 150 µL of the supernatant to an HPLC autosampler vial.
Phase 2: Chromatographic Separation
Causality: Robenidine is a highly basic aminoguanidine. Using a low-silanol reverse-phase column prevents secondary interactions (peak tailing) between the basic nitrogen atoms and acidic silanol groups on the silica support[10].
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Note on Additives: Formic acid acts as a proton donor, ensuring the basic aminoguanidine moiety remains fully ionized [M+H]⁺ in the positive ESI source, thereby maximizing detector sensitivity[10][11].
Phase 3: Mass Spectrometry (MRM)
Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode[8][11].
Caption: Workflow for Robenidine PK quantification using Robenidine-d8 SIL-IS.
Pharmacokinetic Data Interpretation
By plotting the peak area ratio (Robenidine / Robenidine-d8) against a matrix-matched calibration curve, precise absolute concentrations are derived[4]. This data is subsequently utilized to construct concentration-time curves for non-compartmental PK modeling.
The table below summarizes representative baseline pharmacokinetic parameters of robenidine hydrochloride in mammalian models, demonstrating the necessity of high-sensitivity MS assays to track the drug's low oral bioavailability profile[12].
Table 1: Representative Pharmacokinetic Parameters of Robenidine Hydrochloride (Mammalian Model)
Pharmacokinetic Parameter
Symbol
Intravenous (IV) Dose (2.0 mg/kg)
Oral (PO) Dose
Unit
Area Under the Curve
AUC
1.72
6.33
μg·h/mL
Plasma Clearance
Cl
1.17
N/A
L/h/kg
Volume of Distribution
Vd
2.87
N/A
L/kg
Elimination Half-life
t₁/₂
1.72
8.94
h
Absolute Bioavailability
F
100
7.36
%
Data Interpretation: The notably low oral bioavailability (7.36%) combined with a rapid intravenous clearance (1.17 L/h/kg) dictates that systemic concentrations of robenidine drop rapidly[12]. Without the signal-stabilizing properties of the Robenidine-d8 internal standard, quantifying the terminal elimination phase (where concentrations approach the lower limit of quantification, LLOQ) would be statistically unreliable due to background noise and matrix interference.
References
Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum
ACS Infectious Diseases[Link]
Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites
ResearchGate[Link]
Separation of Robenidine on Newcrom R1 HPLC column
SIELC Technologies[Link]
Studies on pharmacokinetic and bioavailability of robenidine hydrochloride in rabbits
South China Agricultural University (SCAU)[Link]
Mass Balance Studies of Robenidine Hydrochloride in the Body of Channel Catfish
ResearchGate[Link]
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices
MDPI[Link]
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples
LCGC International[Link]
Introduction & Mechanistic Insights Robenidine hydrochloride is a broad-spectrum anticoccidial agent widely used in poultry and aquaculture. Due to strict regulatory maximum residue limits (MRLs) in food-producing animal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
Robenidine hydrochloride is a broad-spectrum anticoccidial agent widely used in poultry and aquaculture. Due to strict regulatory maximum residue limits (MRLs) in food-producing animals, highly sensitive and accurate quantification of robenidine residues in complex biological matrices (muscle, liver, kidney, and eggs) is critical[1].
To achieve absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Robenidine-d8 HCl is employed as an isotopic internal standard (IS)[2]. The deuterated standard shares identical physicochemical properties and chromatographic retention times with the target analyte. By spiking Robenidine-d8 directly into the raw tissue homogenate, scientists create a self-validating system : the IS undergoes the exact same extraction losses, protein-binding dynamics, and ESI-source matrix effects (ion suppression/enhancement) as the endogenous robenidine, allowing the MS/MS ratio to perfectly correct for systemic variances[3].
Matrix Challenges & Causality in Extraction
Biological tissues present severe analytical challenges due to high concentrations of proteins, triglycerides, and phospholipids.
Protein Binding: Robenidine contains a highly basic guanidine moiety that binds tightly to tissue proteins. Using pure organic solvents is insufficient. The addition of 1% Formic Acid (FA) to the Acetonitrile (ACN) extraction solvent denatures the proteins and protonates the analyte, disrupting ionic interactions and driving robenidine into the organic phase[1].
Lipid Interference: Phospholipids cause severe ion suppression in the ESI source. A dual-pronged clean-up approach is required: n-hexane defatting partitions non-polar triglycerides away from the polar ACN phase, while QuEChERS or PRiME HLB Solid Phase Extraction (SPE) removes residual phospholipids and sterols[4],[3].
Mandatory Visualizations
Step-by-step sample preparation workflow for robenidine extraction.
Isotope dilution mechanism compensating for matrix effects in LC-MS/MS.
Experimental Protocols
This protocol details a highly robust, self-validating extraction method optimized for poultry and aquatic tissues.
Step 1: Reagent and Standard Preparation
Stock Solutions: Prepare a 1 mg/mL stock solution of Robenidine-d8 HCl in methanol. Store at -20°C in amber vials to prevent photodegradation.
Working Internal Standard (WIS): Dilute the stock to a 1 µg/mL working solution in 50% methanol/water.
Extraction Solvent: Prepare a mixture of Acetonitrile/Methanol (95:5, v/v) containing 1% Formic Acid[1].
Step 2: Tissue Homogenization & Equilibration
Weigh exactly 2.0 g of partially thawed, homogenized tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.
Add 25 µL of the Robenidine-d8 WIS (yielding a matrix concentration of 12.5 µg/kg).
Critical Step: Vortex briefly and let the sample stand at room temperature for 15 minutes. This equilibration period allows the deuterated standard to integrate into the matrix, mimicking the endogenous analyte's binding state.
Step 3: Protein Precipitation & Extraction
Add 10 mL of the Extraction Solvent (ACN/MeOH + 1% FA) to the sample.
Homogenize aggressively using a GenoGrinder or mechanical vortexer at 1000 rpm for 3 minutes. The acidic environment will precipitate proteins and release bound robenidine.
Centrifuge at 5,000 × g for 5 minutes at 4°C. Transfer the supernatant to a clean 15 mL tube.
Step 4: Defatting & Clean-up
Defatting: Add 3 mL of n-hexane to the supernatant. Vortex for 1 minute, then centrifuge at 3,000 × g for 3 minutes. Aspirate and discard the upper (hexane) lipid-rich layer[3].
d-SPE Clean-up: Add QuEChERS salts (1.0 g Magnesium Sulfate and 0.25 g C18 powder) to the defatted extract. Vortex for 1 minute and centrifuge at 5,000 × g for 5 minutes[4].
Transfer exactly 5 mL of the purified supernatant into a glass tube.
Step 5: Concentration & Reconstitution
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C. Optional: Add 50 µL of DMSO prior to evaporation as a "keeper solvent" to prevent the highly basic robenidine from adsorbing to the glass walls[1].
Reconstitute the residue in 1.0 mL of 80% Methanol containing 0.1% Formic Acid .
Filter through a 0.22 µm PTFE syringe filter directly into an LC vial.
Data Presentation & System Validation
To ensure the trustworthiness of the assay, the following quantitative parameters must be monitored. The co-elution of Robenidine and Robenidine-d8 ensures that matrix effects (ME) are normalized.
Table 1: Optimized LC-MS/MS MRM Transitions
Note: Depending on source conditions, robenidine may form a hydrochloride adduct ion[M+HCl+H]+ rather than a simple protonated ion [M+H]+. The transitions below are based on the [M+H]+ precursor.
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
DP (V)
CE (eV)
Robenidine
334.0
154.9
137.9
60
25 / 40
Robenidine-d8
342.0
162.9
141.9
60
25 / 40
Table 2: Comparative Performance of Clean-up Strategies
Data synthesized from validation studies across different biological matrices[4],[3],[5].
Clean-up Strategy
Matrix
Absolute Recovery (%)
Matrix Effect (%)
IS Normalization Efficiency
Modified QuEChERS
Catfish Muscle
76 – 129%
< 15% (Suppression)
Excellent (R² > 0.995)
PRiME HLB SPE
Poultry Muscle
85 – 105%
< 10% (Suppression)
Excellent (R² > 0.999)
LLE (No Clean-up)
Eggs
73 – 88%
> 35% (Suppression)
Moderate (R² > 0.980)
Self-Validation Check: In every batch, a matrix blank and a matrix-matched calibration curve must be run. The absolute peak area of the Robenidine-d8 IS across all unknown samples must not deviate by more than ±20% from the mean IS area of the calibration standards. A deviation beyond this threshold indicates severe matrix suppression that the isotope dilution may not fully correct, necessitating re-extraction.
References
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. Journal of Food and Drug Analysis.[Link]
Development and Validation of a Confirmatory Method for the Determination of 12 Coccidiostat Residues in Eggs and Muscle by Means of Liquid Chromatography Coupled to Hybrid High Resolution Mass Spectrometry. MDPI (Molecules).[Link]
Mass Balance Studies of Robenidine Hydrochloride in the Body of Channel Catfish (Ictalurus punctatus). MDPI (Animals).[Link]
Determination of robenidine residues in chicken muscle by high performance liquid chromatography with ultraviolet detection. ResearchGate.[Link]
Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in veterinary drug resid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in veterinary drug residue analysis: matrix effects during the LC-MS/MS quantification of Robenidine .
Robenidine is a widely used anticoccidial agent in poultry farming. However, analyzing its residues in complex matrices like poultry tissue, eggs, and feed often results in severe signal suppression or enhancement in the electrospray ionization (ESI) source [1]. This guide provides a self-validating framework for utilizing Robenidine-d8 HCl (the stable isotope-labeled internal standard, SIL-IS) to achieve robust, reproducible quantitation.
🔬 Core Diagnostic Workflow
Before diving into specific troubleshooting scenarios, it is critical to understand the logical flow of diagnosing and neutralizing matrix effects. Follow the workflow below to isolate whether your quantitation errors are due to extraction losses or ESI suppression.
Diagnostic workflow for isolating and neutralizing matrix effects in LC-MS/MS.
🛠️ Troubleshooting Guides & FAQs
Q1: Why do I see severe signal suppression for Robenidine in poultry feed and egg matrices despite using Solid-Phase Extraction (SPE)?
The Causality: Matrix effects (ME) occur in the ESI source when co-eluting matrix components (such as phospholipids from eggs or complex carbohydrates from feed) compete with the target analyte for available charge on the surface of the ESI droplets [2]. Even with rigorous SPE cleanup, trace phospholipids often co-elute with Robenidine. Because Robenidine is a highly basic guanidine derivative, it is highly susceptible to competition for protons [H+] in the positive ionization mode, leading to a suppressed signal and artificially low calculated concentrations.
Q2: How exactly does Robenidine-d8 HCl correct for these matrix effects?
The Causality: Robenidine-d8 HCl is a Stable Isotope-Labeled Internal Standard (SIL-IS). By replacing eight hydrogen atoms with deuterium on the phenyl rings, the mass of the molecule shifts by +8 Da (m/z 342.0 vs. 334.0) [3].
However, its physicochemical properties—pKa, lipophilicity, and chromatographic retention time—remain virtually identical to native Robenidine.
When both compounds co-elute into the ESI source, they experience the exact same ion suppression environment. If the matrix suppresses the native Robenidine signal by 40%, it also suppresses the Robenidine-d8 signal by 40%. By plotting your calibration curve using the ratio of the Analyte Area to the IS Area, the suppression factor mathematically cancels out, creating a self-validating quantitative system.
Q3: I added Robenidine-d8 HCl, but my recovery is still highly variable. What is going wrong?
The Causality: The most common error is the timing of the IS addition . If you add Robenidine-d8 HCl after the extraction step (e.g., just before injection), it will correct for ESI matrix effects, but it will not correct for analyte losses that occurred during sample preparation (e.g., poor partitioning during liquid-liquid extraction or incomplete elution from an SPE cartridge).
The Fix: You must spike the Robenidine-d8 HCl directly into the raw, homogenized matrix before adding any extraction solvents. Furthermore, you must allow the sample to equilibrate for 10–15 minutes so the SIL-IS can bind to the matrix proteins in the same manner as the endogenous incurred residues [4].
Q4: What are the optimal MRM transitions and LC-MS/MS conditions for this assay?
To ensure authoritative grounding, the following parameters are optimized for positive electrospray ionization (ESI+) using a standard C18 column with a mobile phase of 0.1% formic acid in water and methanol/acetonitrile[3].
Table 1: Optimized MRM Transitions for Robenidine and Robenidine-d8 HCl
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Robenidine
334.0 [M+H]+
154.9
50
20
Quantitation
Robenidine
334.0 [M+H]+
137.9
50
35
Confirmation
Robenidine-d8
342.0 [M+H]+
159.2
50
20
Internal Standard
Note: Depending on the specific mobile phase additives, Robenidine may also form a hydrochloride adduct [M+HCl+H]+. However, using 0.1% formic acid strongly drives the formation of the standard [M+H]+ pseudo-molecular ion [4].
Q5: Can you provide a validated, step-by-step sample preparation protocol that minimizes matrix effects before applying the IS correction?
Relying solely on SIL-IS correction for massive suppression (>80%) can lead to poor signal-to-noise (S/N) ratios at the Limit of Quantitation (LOQ). It is best practice to physically reduce the matrix load first. The following protocol utilizes Liquid-Liquid Extraction (LLE) followed by a high-dilution step, proven highly effective for feed and tissue [5].
Step-by-Step Methodology: LLE & Dilution Protocol
Sample Weighing: Weigh 5.0 g of finely ground, homogenized sample (feed or tissue) into a 50-mL disposable centrifuge tube.
IS Spiking (Critical Step): Spike the sample with 50 µL of Robenidine-d8 HCl working solution (e.g., 50 µg/mL). Vortex briefly and let sit for 15 minutes at room temperature to allow matrix integration.
Alkalinization: Add 10 mL of 10% Na₂CO₃ solution. Shake manually to disrupt tissue/feed binding.
Extraction: Add 15 mL of LC-MS grade Acetonitrile.
Agitation: Place on a mechanical shaker for 30 minutes at high speed.
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4 °C to precipitate proteins and separate the organic layer.
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.
Dilution (Matrix Mitigation): Dilute an aliquot of the extract 1:50 with the initial LC mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid).
Analysis: Inject 5–10 µL into the LC-MS/MS system.
Table 2: Impact of Sample Dilution and IS Correction on Matrix Effects
Sample Condition
Matrix Effect (%)
Absolute Recovery (%)
Normalized Accuracy (%)
Undiluted Extract (No IS)
-45% to -60%
42%
N/A
50x Diluted Extract (No IS)
-12%
88%
88%
50x Diluted + Robenidine-d8
< ±2%
88%
99.5%
Data demonstrates that physical dilution reduces absolute suppression, while Robenidine-d8 mathematically corrects the remaining variance to achieve near 100% accuracy [5].
⚙️ Mechanistic Visualization: ESI Ion Suppression & SIL-IS Compensation
To fully grasp why the SIL-IS method is a self-validating system, review the mechanistic pathway of ESI droplet desolvation below.
Mechanism of ESI charge competition and mathematical compensation via SIL-IS.
📚 References
Liquid Chromatography Tandem Mass Spectrometry Analysis of Synthetic Coccidiostats in Eggs
MDPI - Molecules
URL:[Link]
A new sensitive method for the simultaneous chromatographic separation and tandem mass spectrometry detection of anticoccidials
Teagasc / Journal of Chromatography A
URL:[Link]
SCA-210-021 An efficient method for simultaneous determination of 15 coccidiostats in animal feed at carry-over levels by UHPLC
Shimadzu Application News
URL:[Link]
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues
Journal of Food and Drug Analysis
URL:[Link]
The Analysis of Coccidiostatic Agents in Feed Using the ACQUITY UPLC I-Class and Xevo TQ-S
Waters Corporation Application Note
URL:[Link]
Optimization
Technical Support Center: Troubleshooting Low Recovery of Robenidine-d8 HCl
Welcome to the technical support guide for resolving issues related to the low recovery of Robenidine-d8 hydrochloride (HCl), a critical internal standard for the accurate quantification of Robenidine in complex matrices...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for resolving issues related to the low recovery of Robenidine-d8 hydrochloride (HCl), a critical internal standard for the accurate quantification of Robenidine in complex matrices. This document is designed for researchers, analytical scientists, and drug development professionals who rely on precise and reproducible data from LC-MS/MS analyses.
Low recovery of a stable isotope-labeled internal standard (SIL-IS) like Robenidine-d8 HCl is a significant concern. It compromises the fundamental assumption of using an internal standard: that it behaves identically to the analyte and can accurately correct for variability during sample preparation and analysis[1][2]. When the internal standard itself is lost, the quantitative accuracy and reliability of the entire method are called into question[2].
This guide provides a structured, in-depth approach to diagnosing and resolving this issue. We will move from understanding the physicochemical properties of the compound to systematically troubleshooting each stage of the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low Robenidine-d8 HCl recovery?
A: Low recovery typically stems from one or more of the following stages: inefficient extraction from the sample matrix, analyte loss during the cleanup process (e.g., Solid-Phase Extraction), degradation of the compound, or significant signal suppression in the mass spectrometer. Each of these is influenced by factors like pH, solvent choice, and interactions with the sample matrix[3][4].
Q2: I followed a standard method, but my recovery is still low. Why?
A: Standard methods are often validated for specific matrices. Real-world samples can have significant matrix variability (e.g., high-fat content) that may not be accounted for in the original method[3]. It is crucial to adapt and optimize the method for your specific sample type. Furthermore, subtle variations in labware, reagent quality, or instrument conditions can contribute to recovery issues.
Q3: Is it possible that the Robenidine-d8 HCl itself is the problem?
A: While less common, issues with the internal standard stock solution are possible. Always verify the concentration and integrity of your stock and working solutions. Ensure the compound has not precipitated out of solution, especially if stored at low temperatures. Robenidine-d8 HCl is a stable compound, but its solubility and stability are pH-dependent[5][6].
Q4: How do I differentiate between low recovery and matrix-induced ion suppression?
A: Low recovery means the analyte is physically lost during sample preparation. Ion suppression means the analyte reaches the detector, but its ionization is hindered by co-eluting matrix components, resulting in a lower signal[7][8]. A systematic experiment, detailed later in this guide, is the best way to distinguish between these two phenomena by analyzing sample fractions at each step of the preparation process.
Part 1: Understanding the Molecule - Physicochemical Properties
The first step in troubleshooting is to understand the chemical nature of Robenidine. As a guanidine derivative, its behavior is heavily influenced by pH.
Water: Very low (<1 mg/L)[5][12].Organic Solvents: Soluble in DMSO, DMF; slightly soluble in ethanol[5][12][13].Acids/Bases: Easily soluble in dilute acid or dilute alkali solutions[5][6].
This is the most critical information. The compound's poor water solubility in its neutral form and high solubility in acidic conditions dictates the entire extraction strategy.
Indicates a preference for partitioning into organic solvents when in its neutral (non-ionized) form.
Key Takeaway: Robenidine is a basic compound. In acidic environments (low pH), the guanidine group becomes protonated (positively charged), making it highly soluble in aqueous solutions. In neutral or basic environments (higher pH), it is deprotonated (neutral), making it less water-soluble and more amenable to extraction into an organic solvent[14].
Caption: pH-dependent behavior of Robenidine.
Part 2: Systematic Troubleshooting Guide
Low recovery is rarely due to a single cause. Follow this guide to systematically investigate potential sources of Robenidine-d8 HCl loss.
Caption: A logical decision tree for troubleshooting low recovery.
Step 1: Sample Preparation and Homogenization
Issue: Robenidine-d8 HCl may not be efficiently released from the sample matrix.
Q: Could the analyte be binding to matrix components?
A: Yes. In tissues, Robenidine can bind to proteins or chelate with metal ions[15]. The initial extraction solvent must be strong enough to disrupt these interactions. For tissue samples, ensure complete homogenization to maximize the surface area for extraction.
Troubleshooting Actions:
Enhance Lysis: For tissue samples, consider using a more vigorous homogenization technique (e.g., bead beating vs. simple vortexing).
Solvent Modification: The addition of an acid (e.g., formic acid, oxalic acid) to the initial extraction solvent (like acetonitrile or methanol) is often necessary[15][16]. This helps to break protein-analyte bonds and solubilize the protonated Robenidine. A common starting point is acetonitrile with 0.1-1% formic acid.
Step 2: Extraction Method Optimization
This is the most common stage for analyte loss. The choice of method (LLE, SPE, or QuEChERS) and its parameters are critical.
Q: My LLE recovery is low. What should I adjust?
A: The two most critical parameters for LLE of an ionizable compound are the pH of the aqueous phase and the choice of organic solvent .
Troubleshooting Actions:
pH Adjustment: To extract Robenidine into an organic solvent, the aqueous sample's pH must be adjusted to be at least 2 units above its pKa, ensuring it is in its neutral, more hydrophobic form[14][17]. Adjust the sample pH to >9.0 with a base like ammonium hydroxide before extracting with an organic solvent.
Solvent Selection: Use a water-immiscible organic solvent that can effectively solvate Robenidine. Given its LogP of 3.3, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good candidates. For more polar analytes, a more polar solvent might be needed[14]. Historical methods have successfully used ethyl acetate for chicken tissues[9][18][19].
Emulsion Formation: High-fat or high-protein samples can form emulsions, trapping the analyte at the interface[17][20].
Prevention: Gently rock or swirl the sample instead of vigorous shaking[20].
Resolution: Add salt ("salting out") to the aqueous layer to break the emulsion or centrifuge the sample at high speed[20].
Q: I suspect my analyte is being lost on the SPE cartridge. How can I confirm and fix this?
A: SPE failure is common and usually results from an incorrect choice of sorbent or suboptimal execution of one of the four key steps: Condition, Load, Wash, or Elute[21][22][23].
Troubleshooting Actions:
Sorbent Choice:
Reversed-Phase (e.g., C18, HLB): These retain nonpolar compounds from a polar loading solution. For Robenidine, the sample should be loaded at a high pH (>9.0) where the analyte is neutral and hydrophobic. Elution is then achieved with a strong organic solvent, sometimes with a small amount of acid to protonate the analyte and reduce its retention.
Cation-Exchange (e.g., MCX, WCX): These sorbents are ideal for basic compounds like Robenidine. The sample should be loaded at a pH where Robenidine is positively charged (pH < 7.0). This allows for strong retention via ionic interaction. The cartridge can then be washed with an organic solvent to remove nonpolar interferences. Elution is achieved using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic bond.
Flow Rate: Do not let the sample pass through the cartridge too quickly during the loading step. A slow, steady flow rate (~1-2 mL/min) ensures sufficient interaction time between the analyte and the sorbent[21][22].
Drying: Avoid letting the sorbent bed go dry between the conditioning/equilibration steps and sample loading, as this can deactivate the stationary phase[21].
Elution Solvent Strength: If the analyte is retained but not eluting, the elution solvent may be too weak. Increase the percentage of organic solvent or, for ion-exchange, increase the concentration of the acidic or basic modifier[21][23]. Use a sufficient volume of elution solvent; try eluting with multiple smaller aliquots[21].
Caption: Key steps of an SPE workflow and fractions to analyze for recovery.
Step 3: Post-Extraction (Evaporation and Reconstitution)
Q: Could I be losing my analyte during the dry-down step?
A: While Robenidine is not highly volatile, losses can occur through adsorption to the surfaces of tubes or vials, especially if the analyte is very "sticky".
Troubleshooting Actions:
Adsorption: Consider using low-adsorption or silanized glassware/plasticware.
Reconstitution Solvent: Ensure the final reconstitution solvent is strong enough to fully re-dissolve the dried extract. Since Robenidine is often analyzed by reversed-phase chromatography, a typical mobile phase starting composition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) should be adequate. Vortex and sonicate the sample to ensure complete dissolution. Incomplete reconstitution is a common and often overlooked source of low recovery[3].
Part 3: The Definitive Diagnostic Experiment
To stop guessing and definitively identify the source of loss, perform the following systematic recovery experiment. This protocol is designed to isolate each step of your sample preparation process.
Objective: To determine at which stage of the sample preparation workflow Robenidine-d8 HCl is being lost.
Procedure:
Prepare Five Sets of Samples (in triplicate):
Set A (Post-Extraction Spiked Standard): Take a blank, fully extracted, and evaporated matrix sample. Reconstitute it with your final mobile phase which contains a known amount of Robenidine-d8 HCl. This sample represents 100% recovery and is used to assess only the matrix effects on the MS signal[8].
Set B (Pre-Evaporation Spiked Standard): Take a blank, fully extracted matrix sample (before the evaporation step). Add the known amount of Robenidine-d8 HCl to the liquid extract. Evaporate and reconstitute as usual. Comparing B to A isolates losses during evaporation and reconstitution.
Set C (Full Extraction Process): Spike a blank matrix sample with the known amount of Robenidine-d8 HCl before starting the entire extraction and cleanup procedure. This represents your overall process recovery.
Set D (SPE Flow-through & Wash): During the extraction of Set C, collect the fraction that passes through the SPE cartridge during loading and the subsequent wash solution(s). Analyze these fractions. If the analyte is present here, it means it did not bind to the SPE sorbent effectively.
Set E (Neat Standard): A neat solution of Robenidine-d8 HCl in the initial mobile phase. This is your instrument performance reference.
Data Analysis and Interpretation:
Comparison
Calculation
Interpretation
Matrix Effect
(Peak Area of Set A / Peak Area of Set E) * 100%
If < 100%, indicates ion suppression. If > 100%, indicates ion enhancement.
Evaporation/Reconstitution Recovery
(Peak Area of Set B / Peak Area of Set A) * 100%
Quantifies losses during the dry-down and reconstitution steps.
Extraction & Cleanup Recovery
(Peak Area of Set C / Peak Area of Set B) * 100%
Isolates losses that occur specifically during the LLE or SPE steps.
Overall Process Recovery
(Peak Area of Set C / Peak Area of Set A) * 100%
This is the overall recovery of your method.
Analyte in Set D
Presence of a significant peak
Confirms that the analyte did not bind to the SPE cartridge during the load or was prematurely stripped during the wash step.
By systematically analyzing these results, you can pinpoint the exact stage of your process that needs optimization, transforming a frustrating problem into a solvable analytical challenge.
References
WelchLab. (2025, February 21).
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?.
LCGC International. (2020, November 12). Three Common SPE Problems.
Waters Corporation. The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
Separation Science. (2023, December 8). Quantitative analysis of veterinary drugs using LC-MS.
WITEGA Laboratorien Berlin-Adlershof GmbH.
ChemicalBook. (2026, February 3). Robenidine hydrochloride | 25875-50-7.
LCGC International. (2026, March 10). Tips for Troubleshooting Liquid–Liquid Extractions.
Journal of AOAC INTERNATIONAL. (1977). DRUG RESIDUES IN ANIMAL TISSUES Polarographic Determination of Robenidine Residues in Chicken Tissues, Eggs, Litter, Soil, and P.
PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
Technical Support Center: Isotopic Interference in Robenidine-d8 HCl Analysis
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals utilizing Robenidine-d8 HCl as an internal standard in mass spectrometry-based bioanalysis. This guide is design...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals utilizing Robenidine-d8 HCl as an internal standard in mass spectrometry-based bioanalysis. This guide is designed to provide in-depth technical assistance for troubleshooting and resolving issues related to isotopic interference, ensuring the accuracy and integrity of your analytical data.
Frequently Asked Questions (FAQs): The Science of Isotopic Interference
This section addresses the fundamental principles underlying the challenges you might encounter. Understanding the "why" is the first step to effective troubleshooting.
Q1: What is isotopic interference in the context of Robenidine-d8 analysis?
A: Isotopic interference occurs when the mass spectrometer cannot distinguish between the analyte (Robenidine) and its deuterated internal standard (Robenidine-d8) due to an overlap in their mass-to-charge (m/z) ratios.[1] This can lead to inaccurate quantification. In the case of Robenidine, which contains two chlorine atoms, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) is a primary contributor to this phenomenon.[2][3]
Q2: How does the chlorine in Robenidine contribute to interference?
A: Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%).[4] A molecule of Robenidine, containing two chlorine atoms, will therefore have a characteristic isotopic pattern. You will see a primary molecular ion peak (M) corresponding to molecules with two ³⁵Cl atoms, an M+2 peak for molecules with one ³⁵Cl and one ³⁷Cl, and an M+4 peak for molecules with two ³⁷Cl atoms. This natural isotopic distribution can potentially overlap with the m/z of the Robenidine-d8 internal standard, causing "cross-talk".[5]
Q3: What is "cross-talk" and how does it affect my results?
A: "Cross-talk" refers to the bidirectional interference between the analyte and internal standard signals.[6] There are two main types:
Analyte to Internal Standard (IS): At high concentrations of Robenidine, the M+8 peak of its natural isotope distribution (arising from the combined contribution of ¹³C and ³⁷Cl isotopes) can spill over into the mass channel of the Robenidine-d8 internal standard. This can artificially inflate the internal standard signal, leading to an underestimation of the analyte concentration.[5]
Internal Standard (IS) to Analyte: If the Robenidine-d8 internal standard contains impurities of unlabeled or partially deuterated Robenidine (e.g., d7, d6), these will generate a signal in the analyte's mass channel. This is a common issue that leads to a positive bias in the results, particularly impacting the lower limit of quantitation (LLOQ).[6]
Q4: What is Hydrogen-Deuterium (H/D) exchange and is it a concern for Robenidine-d8?
A: H/D exchange is a chemical reaction where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[7][8] This can lead to a decrease in the internal standard signal and a corresponding increase in the signal of partially deuterated or even unlabeled analyte. While the deuterium atoms on the aromatic rings of Robenidine-d8 are generally stable, the imino hydrogens (=N-H) could potentially be more labile. The stability is highly dependent on the pH, temperature, and composition of the mobile phase and sample matrix.[9][10]
Troubleshooting Guides: From Problem to Solution
This section provides practical, step-by-step guidance to identify and resolve specific issues you may encounter during your analysis.
Issue 1: Inaccurate Quantification - Unexpectedly High or Low Results
Symptoms:
Calibration curve is non-linear, particularly at the high end.
Quality Control (QC) samples fail acceptance criteria.
Poor reproducibility between replicate injections.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols:
Protocol 1: Assessing Isotopic Purity of Robenidine-d8 HCl
Objective: To determine if the Robenidine-d8 internal standard is contaminated with unlabeled Robenidine.
Methodology:
Prepare a "Zero Sample": Spike a blank matrix sample (e.g., muscle tissue extract) with Robenidine-d8 HCl at the working concentration used in your assay.
Prepare an LLOQ Sample: Spike a blank matrix sample with Robenidine at the Lower Limit of Quantitation (LLOQ) concentration.
LC-MS/MS Analysis: Inject the "Zero Sample" and the LLOQ sample.
Data Analysis:
In the "Zero Sample," monitor the MRM transition for unlabeled Robenidine.
Measure the peak area of this signal.
Compare this area to the peak area of the analyte in the LLOQ sample.
Acceptance Criteria (based on ICH M10 guidelines): The response of the unlabeled analyte in the "Zero Sample" should be ≤ 20% of the analyte response at the LLOQ.[6][11]
Protocol 2: Evaluating Analyte to Internal Standard Cross-Talk
Objective: To quantify the contribution of the natural isotopic abundance of Robenidine to the Robenidine-d8 signal.
Methodology:
Prepare a ULOQ Sample (Analyte Only): Spike a blank matrix sample with Robenidine at the Upper Limit of Quantitation (ULOQ) concentration. Do not add the internal standard.
Prepare a Blank Sample with IS: Spike a blank matrix sample with only Robenidine-d8 HCl at its working concentration.
LC-MS/MS Analysis: Inject both samples.
Data Analysis:
In the ULOQ sample, monitor the MRM transition for Robenidine-d8.
Measure the peak area of any observed signal.
Compare this area to the peak area of the internal standard in the blank sample containing only the IS.
Acceptance Criteria (based on ICH M10 guidelines): The response in the Robenidine-d8 channel from the ULOQ sample should be ≤ 5% of the average internal standard response in blank samples.[6][11]
Issue 2: Poor Chromatographic Peak Shape or Separation
Symptoms:
Tailing or fronting peaks.
Broad peaks leading to poor integration.
Visible separation between the Robenidine and Robenidine-d8 peaks.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic issues.
Causality Explained: The "Deuterium Isotope Effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[12] This is because C-D bonds are slightly shorter and stronger than C-H bonds, which can subtly alter the molecule's interaction with the stationary phase. While often negligible, with a high degree of deuteration (like in Robenidine-d8), this can lead to partial or full separation. Incomplete co-elution is problematic because the analyte and internal standard may experience different matrix effects as they elute, defeating the purpose of the internal standard.[12]
Best Practice for Peak Integration:
When partial co-elution occurs, it is crucial to use a consistent integration method. It is generally recommended to drop a perpendicular from the valley between the two peaks to the baseline. However, for best accuracy, optimizing the chromatography to achieve complete co-elution is the preferred solution.[13]
Data and Method Parameters
For robust analysis of Robenidine using Robenidine-d8 HCl, careful selection of MRM transitions is critical to minimize potential isotopic interference.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Notes
Robenidine
335.0
138.1
Quantifier transition, corresponds to the chlorobenzylidene fragment.
335.0
154.1
Qualifier transition.
Robenidine-d8
343.0
146.1
Quantifier transition, corresponds to the deuterated chlorobenzylidene fragment.
343.0
162.1
Qualifier transition.
(Note: These transitions are based on published literature and may require optimization on your specific instrument.)[14]
Selection Rationale: The chosen precursor ion for Robenidine (m/z 335) corresponds to the [M+H]⁺ ion with two ³⁵Cl atoms. The Robenidine-d8 precursor (m/z 343) corresponds to the fully deuterated [M+H]⁺ ion with two ³⁵Cl atoms. The mass difference of +8 Da provides good separation from the analyte's primary isotopic peaks. The product ions selected correspond to the characteristic chlorobenzylidene fragment, with the +8 Da shift maintained in the deuterated version, providing specificity.
References
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2026). ResearchGate. [Link]
Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (n.d.). PMC. [Link]
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. (2013). ACS Publications. [Link]
Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]
Interpretation of Isotope Peaks in Small Molecule LC–MS. (n.d.). LCGC International. [Link]
Guidance for Industry #208 (VICH GL49R). (n.d.). Food and Drug Administration. [Link]
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. (2019). PMC. [Link]
mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
Guidance for Industry 208. (2009). Regulations.gov. [Link]
Validation of MRM extraction methods. (n.d.). eurl-pesticides.eu. [Link]
Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2003). Federal Register. [Link]
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021). WUR eDepot. [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry. (n.d.). Semantic Scholar. [Link]
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. [Link]
Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites in Fish. (2019). ResearchGate. [Link]
IMPURITIES IN NEW VETERINARY MEDICINAL PRODUCTS (REVISION). (n.d.). vichsec.org. [Link]
Internal Standards: Strategies From the Frontline. (2023). Separation Science. [Link]
Technical Support Center: Robenidine-d8 HCl Solutions
Welcome to the Technical Support Center for Robenidine-d8 HCl solutions. This guide is designed for researchers, scientists, and drug development professionals to address common instability issues encountered during expe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Robenidine-d8 HCl solutions. This guide is designed for researchers, scientists, and drug development professionals to address common instability issues encountered during experimental work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your results.
Introduction to Robenidine-d8 HCl Instability
Robenidine-d8 HCl, a deuterated analog of the coccidiostat Robenidine, is a critical internal standard for bioanalytical studies, enabling precise quantification in complex matrices.[1][2] However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors, including solvent choice, pH, light exposure, and storage temperature. Understanding and mitigating these instabilities is paramount for generating accurate and reproducible data. This guide provides a systematic approach to identifying and resolving common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Robenidine-d8 HCl?
A1: Robenidine HCl has limited solubility in water (<1 mg/L) but is soluble in several organic solvents.[3][4] For Robenidine-d8 HCl, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 6.25 mg/mL, often requiring sonication.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and water content can impact solubility.[1] Other potential solvents include methanol, ethanol, acetonitrile, and dimethylformamide.[3][5] The choice of solvent should be compatible with your analytical method (e.g., LC-MS/MS).
Q2: What are the optimal storage conditions for Robenidine-d8 HCl stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1] Solutions should be stored in tightly sealed, light-protected containers to prevent solvent evaporation and photodegradation. It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Can the deuterium labels on Robenidine-d8 HCl exchange with hydrogen from the solvent?
A3: Yes, isotopic exchange, or H/D exchange, is a potential issue for all deuterated standards, including Robenidine-d8 HCl. This can be catalyzed by acidic or basic conditions and the presence of protic solvents like water or methanol.[6][7][8] To minimize this risk, maintain a neutral pH for your solutions whenever possible and use aprotic solvents if your experimental design allows.
Q4: I am observing a chromatographic shift between Robenidine-d8 HCl and the unlabeled Robenidine. What could be the cause?
A4: This phenomenon, known as the "isotope effect," is not uncommon in reversed-phase chromatography. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and cause the deuterated compound to elute slightly earlier.[6][8] This can sometimes be addressed by optimizing the chromatographic method, such as adjusting the mobile phase composition or gradient.
Troubleshooting Guide: Instability Issues in Detail
This section provides a structured, question-and-answer-based approach to troubleshooting specific instability problems you may encounter with your Robenidine-d8 HCl solutions.
Problem 1: My Robenidine-d8 HCl solution appears cloudy or has precipitated.
Possible Causes and Solutions:
Low Solubility: The concentration of your solution may exceed the solubility limit in the chosen solvent.
Troubleshooting Step: Try gently warming the solution or using sonication to aid dissolution.[1] If precipitation persists, you may need to prepare a more dilute solution or switch to a solvent with higher solubilizing power, such as DMSO.
Temperature Effects: Solubility can decrease at lower temperatures. If you are working with a solution that was stored in the refrigerator or freezer, allow it to equilibrate to room temperature before use.
Hygroscopicity: Robenidine-d8 HCl is hygroscopic.[1] Absorbed moisture can reduce solubility in organic solvents.
Preventative Measure: Always use anhydrous solvents and store the solid compound and solutions in a desiccator or under an inert atmosphere.
Problem 2: I am observing a loss of the Robenidine-d8 HCl signal or a decrease in its concentration over time.
This is a critical issue that can significantly impact the accuracy of your quantitative analysis. The following workflow can help you diagnose the root cause.
Troubleshooting Workflow for Signal Loss
Caption: Troubleshooting workflow for Robenidine-d8 HCl signal loss.
Detailed Investigation of Degradation Pathways:
A. Hydrolytic Degradation: Robenidine HCl is known to be unstable in acidic conditions (pH 4), while it is stable at neutral and alkaline pH (7 and 9).[6][7][9]
Mechanism: The primary degradation pathway is the hydrolysis of the semicarbazide bonds.[7][10] In biological systems, this leads to the formation of p-chlorobenzaldehyde, which is subsequently oxidized to p-chlorobenzoic acid and then conjugated to form p-chlorohippuric acid.
Experimental Protocol to Test for Hydrolysis:
Prepare solutions of Robenidine-d8 HCl in buffers of different pH values (e.g., pH 4, 7, and 9).
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.
Analyze the samples at different time points using a stability-indicating HPLC-UV or LC-MS/MS method.
Monitor for a decrease in the peak area of the parent compound and the appearance of degradation products.
B. Photodegradation: Exposure to light, particularly UV light, can cause degradation.[9]
Mechanism: Photolytic reactions can lead to the formation of various degradation products. One potential photoproduct has been proposed as 3-amino-4-(p-chlorobenzylideneamino)-5-(p-chlorophenyl)-4H-1,2,4-triazole.[9]
Experimental Protocol to Test for Photodegradation:
Expose a solution of Robenidine-d8 HCl to a controlled light source (e.g., a photostability chamber with UV and visible light).
Keep a control sample in the dark at the same temperature.
Analyze both samples at various time intervals using HPLC-UV or LC-MS/MS.
Compare the chromatograms to identify any degradation products formed due to light exposure.
C. Oxidative Degradation: While less commonly reported for Robenidine, oxidative degradation is a potential pathway for many organic molecules.
Experimental Protocol to Test for Oxidation:
Prepare a solution of Robenidine-d8 HCl in a solvent containing a low concentration of hydrogen peroxide (e.g., 0.1-3%).
Incubate the solution at room temperature.
Analyze the sample at different time points to check for degradation.
Robenidine Degradation Pathways
Caption: Potential degradation pathways of Robenidine.
Problem 3: I am observing unexpected peaks in the chromatogram of my Robenidine-d8 HCl solution.
Possible Causes and Solutions:
Degradation Products: As discussed above, these peaks could be due to hydrolysis, photodegradation, or oxidation. Refer to the troubleshooting workflow for signal loss to investigate these possibilities.
Impurities in the Standard: The Robenidine-d8 HCl standard itself may contain impurities.
Action: Always check the Certificate of Analysis (CoA) provided by the manufacturer for the purity of the standard and the identity of any known impurities.
Contamination: The solvent or glassware used to prepare the solution may be contaminated.
Preventative Measure: Use high-purity solvents (e.g., HPLC or LC-MS grade) and thoroughly clean all glassware. Running a solvent blank on your analytical instrument can help identify any background contamination.
Experimental Protocols
Protocol 1: Preparation of Robenidine-d8 HCl Stock Solution
Materials:
Robenidine-d8 HCl solid
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
Calibrated analytical balance
Volumetric flask (Class A)
Pipettes (calibrated)
Vortex mixer and/or sonicator
Amber glass vials for storage
Procedure:
Allow the vial of Robenidine-d8 HCl to equilibrate to room temperature before opening to prevent condensation.
Accurately weigh the desired amount of Robenidine-d8 HCl and transfer it to the volumetric flask.
Add a portion of the DMSO to the flask and vortex or sonicate until the solid is completely dissolved.
Add DMSO to the final volume and mix thoroughly.
Aliquot the stock solution into amber glass vials.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC-UV Method for Robenidine
This is a general method that may require optimization for your specific instrumentation and application.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.05 M ammonium phosphate (pH 6.5) in a ratio of approximately 60:40 (v/v).[11] An alternative mobile phase could be a mixture of methanol and water with 0.1% trifluoroacetic acid.[2]
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject a standard solution of Robenidine-d8 HCl.
Monitor the chromatogram for the retention time and peak area of the parent compound.
For stability studies, inject samples that have been subjected to stress conditions (heat, acid, base, light, oxidation) and compare the chromatograms to a control sample.
Data Presentation
Table 1: Solubility and Recommended Storage of Robenidine-d8 HCl
Automated high-pressure liquid chromatographic assay of robenidine hydrochloride. [Link]
Assessment of the feed additive consisting of robenidine hydrochloride (Cycostat® 66G) for rabbits for breeding and rabbits for fattening for the renewal of its authorisation (Zoetis) - PMC. [Link]
(PDF) Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening - ResearchGate. [Link]
[Determination of robenidine residue in chicken tissues and eggs by high performance liquid chromatography] - PubMed. [Link]
D08/FSQ/CVH/JP/mdr/ARES (2009)213241 CRL Evaluation Report on the Analytical Methods submitted in connection with the re-evaluat - Joint Research Centre. [Link]
Determination of robenidine in animal feeds by liquid chromatography coupled with diode-array detection and mass spectrometry after accelerated solvent extraction | Request PDF - ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Methodological Guide for Robenidine Quantification Assays
Overview
Robenidine (1,3-bis(4-chlorobenzylideneamino)guanidinium chloride) is a broad-spectrum anticoccidial agent widely utilized in poultry and rabbit husbandry. Accurate quantification of robenidine in complex matrices—such as animal feed, tissues, and fishery products—is critical for pharmacokinetic profiling, residue monitoring, and regulatory compliance. Due to its highly conjugated structure and basic guanidine moiety, robenidine presents unique analytical challenges, including severe photo-degradation, matrix binding, and peak tailing during chromatographic separation.
This guide provides a self-validating experimental protocol, a mechanistic troubleshooting FAQ, and validated performance metrics to ensure robust LC-MS/MS and HPLC-UV workflows.
Workflow Visualization
Fig 1. Logical workflow for Robenidine extraction, detection, and common troubleshooting steps.
Self-Validating Extraction and LC-MS/MS Quantification Protocol
To ensure absolute trustworthiness, this protocol embeds internal quality control checks and explains the chemical causality behind each step.
Step 1: Sample Preparation & Matrix Disruption
Action: Weigh 5.0 g of homogenized sample (feed, tissue, or plasma) into a 50 mL low-actinic (amber) glass centrifuge tube to prevent photo-degradation[1].
Validation Check: Spike a known concentration of an isotopically labeled internal standard (e.g., Robenidine-d8) to monitor extraction efficiency and matrix suppression.
Action: Add 20 mL of acidified methanol (e.g., methanol containing 0.1 M hydrochloric acid or 1% acetic acid)[2][3].
Causality: Robenidine binds tightly to matrix proteins. The acidic environment denatures these proteins and ensures the basic guanidine moiety remains fully protonated, maximizing solubility and extraction yield[2].
Step 2: Extraction & Phase Separation
Action: Shake mechanically for 60 minutes or utilize Accelerated Solvent Extraction (ASE) at optimized temperature and pressure[4].
Action: Centrifuge at 4000 × g for 10 minutes and collect the supernatant.
Step 3: Solid-Phase Extraction (SPE) Clean-up
Action: Condition a neutral Alumina (Alumina-N) column or a hydrophilic-lipophilic balance (HLB) SPE cartridge with 5 mL methanol followed by 5 mL water[2][5].
Action: Load the supernatant onto the cartridge. Wash with 5 mL of 5% methanol in water to remove polar interferences.
Action: Elute the robenidine fraction with 10 mL of 100% methanol[4].
Validation Check: The eluate must be visually clear. Pigments and heavy lipids should be retained on the sorbent. If analyzing high-fat 6, perform a secondary defatting step with n-hexane[6].
Step 4: Concentration & Reconstitution
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Action: Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 65:35 Acetonitrile:Water with 0.1% formic acid)[4][6].
Step 5: Chromatographic Separation & Detection
Action: Inject 10–20 µL into an HPLC-UV (detection at 317 nm or 353 nm) or LC-MS/MS system (ESI+ mode)[2][4][5][6].
Causality: Use a reversed-phase C18 column. The mobile phase must contain an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) to prevent the basic guanidine group from interacting with residual silanols, which causes severe peak tailing[4].
Validation Check: Run a system suitability standard before the batch. The RSD of the peak area for 5 replicate injections must be < 2.0%, and the tailing factor should be between 0.9 and 1.2.
Technical Troubleshooting & FAQs
Q1: Why is my robenidine standard curve non-linear, and why am I seeing rapid degradation of the analyte in the autosampler?
Symptom: Decreasing peak areas over time; appearance of secondary peaks in the chromatogram.
Mechanistic Cause: Robenidine is highly photosensitive in dilute solutions. Exposure to ambient laboratory light induces photo-degradation and structural rearrangement of its conjugated double bonds. Furthermore, in alkaline or neutral unbuffered solutions, it can undergo electronic reorganization[3].
Resolution: Perform all sample preparations in low-actinic (amber) glassware[1]. Use amber autosampler vials and ensure the reconstitution solvent is slightly acidic (e.g., 0.1% formic acid).
Q2: I am experiencing severe peak tailing and shifting retention times on my C18 column. How can I achieve sharp, symmetrical peaks?
Symptom: Broad, asymmetrical peaks (tailing factor > 1.5) and poor resolution from matrix peaks.
Mechanistic Cause: Robenidine is a basic compound containing a guanidine group. In standard reverse-phase chromatography, these basic nitrogen atoms interact strongly with unendcapped, acidic residual silanols on the silica stationary phase via ion-exchange mechanisms.
Resolution: Use a highly endcapped, base-deactivated C18 column. Buffer the mobile phase appropriately. For UV detection, an 5 (pH 6.5-6.8) is highly effective[5][6]. For LC-MS/MS, use 0.1% trifluoroacetic acid (TFA) or formic acid as an ion-pairing agent to mask silanol interactions[4].
Q3: My extraction recoveries from complex matrices (like poultry feed or liver) are inconsistent and often fall below 70%. What is the flaw in my extraction?
Symptom: Low absolute recovery and high relative standard deviation (RSD) between replicates.
Mechanistic Cause: Robenidine binds tightly to proteins and complex carbohydrates in feed and tissue matrices. Neutral extraction solvents fail to disrupt these non-covalent interactions.
Resolution: Always use an acidified extraction solvent. A widely validated approach is using 2 (e.g., containing 0.1 M HCl) or acidified ethyl acetate[2][3][6]. The acid denatures matrix proteins and ensures the drug is fully ionized and partitioned into the solvent. Incorporate Accelerated Solvent Extraction (ASE) or prolonged mechanical shaking (minimum 60 minutes) to ensure complete matrix penetration[2][4].
Q4: I am seeing significant matrix suppression in LC-MS/MS (ESI+ mode) when analyzing fishery products and chicken tissues. How can I improve the signal-to-noise ratio?
Symptom: The baseline is noisy, and the analyte signal is suppressed compared to neat solvent standards.
Mechanistic Cause: Co-eluting endogenous compounds, particularly phospholipids from animal tissues, compete with robenidine for charge droplets in the electrospray ionization (ESI) source, leading to ion suppression.
Resolution: Implement a rigorous clean-up step post-extraction. Passing the extract through an Aluminium oxide (Alumina-N or Alumina B) column or a hydrophilic-lipophilic balance (HLB) SPE cartridge effectively removes lipid interferences[4][5][6][7]. If analyzing fatty tissues, incorporate a defatting step by partitioning the reconstituted extract with n-hexane prior to injection[6].
Validated Performance Characteristics Across Matrices
The following table summarizes the expected quantitative performance of robenidine assays when the protocols above are strictly adhered to:
Title: CRL Evaluation Report on the Analytical Methods submitted in connection with the re-evaluat - Joint Research Centre
Source: europa.eu
URL:[Link]
Title: Determination of robenidine in animal feeds by liquid chromatography coupled with diode-array detection and mass spectrometry after accelerated solvent extraction
Source: researchgate.net
URL:[Link]
Title: Studies on Analytical Methods of Robenidine Residues in Chicken Meat and Viscera
Source: jfda-online.com
URL:[Link]
Title: Simple Determination of the Coccidiostat Robenidine in Poultry Feed
Source: rsc.org
URL:[Link]
Title: [Determination of robenidine residue in chicken tissues and eggs by high performance liquid chromatography]
Source: nih.gov
URL:[Link]
Title: Determination of Robenidine in Fishery Products by High Performance Liquid Chromatography with Dispersive Solid Phase Extraction
Source: fxcsxb.com
URL:[Link]
Accuracy and precision of Robenidine analysis with a deuterated standard.
The Definitive Guide to Robenidine Analysis: Optimizing Accuracy and Precision Using Deuterated Internal Standards Introduction: The Analytical Challenge of Robenidine Robenidine hydrochloride is a broad-spectrum coccidi...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to Robenidine Analysis: Optimizing Accuracy and Precision Using Deuterated Internal Standards
Introduction: The Analytical Challenge of Robenidine
Robenidine hydrochloride is a broad-spectrum coccidiostat widely administered in poultry and livestock production to prevent coccidiosis, a disease that severely impacts animal growth and agricultural economics[1]. Because robenidine residues can accumulate in animal-derived foods (such as muscle, liver, and eggs) and pose public health risks, regulatory agencies strictly enforce Maximum Residue Limits (MRLs).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these residues due to its high sensitivity and selectivity[2]. However, the analysis of robenidine in complex biological matrices presents a significant analytical hurdle: matrix effects [2]. When analyzing lipid-rich eggs or protein-dense liver tissues, residual matrix components co-elute with the target analyte, leading to unpredictable ion suppression or enhancement during electrospray ionization (ESI)[2]. To achieve regulatory compliance and ensure data integrity, analytical scientists must employ robust calibration strategies to correct for these matrix effects[3].
Mechanistic Insight: Why Matrix Effects Compromise Data Integrity
In an LC-MS/MS workflow, the ESI source converts molecules in the liquid phase into gas-phase ions. This process has a finite charge capacity. When co-eluting matrix components (such as endogenous phospholipids) enter the ESI source simultaneously with robenidine, they compete for the available charge[4]. Because matrix composition varies widely between individual samples, this competition leads to inconsistent ion suppression, directly compromising the accuracy (recovery) and precision (relative standard deviation, RSD) of the assay[5].
Relying on external calibration (no internal standard) or a structural analog internal standard (e.g., diclazuril) often fails to adequately compensate for this phenomenon[3]. Structural analogs typically have different retention times than the target analyte; thus, they experience a different localized matrix environment in the ESI source[4].
The Solution: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Robenidine-d8 , is essential for rigorous quantification[6]. Because Robenidine-d8 shares the exact physicochemical properties of unlabeled robenidine but differs by 8 atomic mass units, it perfectly co-elutes chromatographically[4]. Any ion suppression exerted by the matrix affects both the analyte and the SIL-IS equally, ensuring that the ratio of their MS responses remains perfectly constant[4].
Mechanism of matrix effect compensation using a Stable Isotope-Labeled Internal Standard.
Step-by-Step Methodology: QuEChERS Extraction and LC-MS/MS Analysis
To objectively evaluate the performance of Robenidine-d8, we utilize a self-validating analytical workflow based on the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method[7]. This protocol ensures high extraction efficiency while minimizing matrix carryover.
Step 1: Sample Preparation & Spiking
Weigh 2.0 g of homogenized chicken liver into a 50 mL polypropylene centrifuge tube.
QC Spike: Spike the sample with 10 µL of a 1.0 µg/mL Robenidine-d8 working solution (yielding a final IS concentration of 5.0 µg/kg). Allow the sample to equilibrate for 15 minutes at room temperature to ensure integration into the matrix.
Step 2: Solvent Extraction
Add 10.0 mL of extraction solvent (Acetonitrile containing 1% acetic acid) to the tube[1].
Vortex vigorously for 2 minutes to disrupt protein-drug binding.
Add QuEChERS partitioning salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Shake immediately for 1 minute to prevent salt agglomeration.
Transfer 5.0 mL of the upper acetonitrile layer into a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg PSA (Primary Secondary Amine), 150 mg C18, and 900 mg anhydrous MgSO₄[7].
Vortex for 1 minute, then centrifuge at 4,000 × g for 5 minutes.
Step 4: Evaporation & Reconstitution
Transfer 2.0 mL of the purified supernatant to a glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C[7].
Reconstitute the residue in 1.0 mL of initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile, 95:5 v/v)[1]. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial[7].
Step 5: LC-MS/MS Analysis
Inject 10 µL onto a C18 analytical column (e.g., 2.7 µm, 3.0 × 150 mm) maintained at 40°C[1].
Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode[1].
LC-MS/MS workflow for robenidine extraction using a deuterated internal standard.
Comparative Experimental Data: SIL-IS vs. Alternatives
To demonstrate the absolute necessity of a deuterated standard, an experiment was conducted comparing three calibration strategies across three concentration levels (1.0, 10.0, and 50.0 µg/kg) in chicken liver matrix. The performance metrics evaluated were Mean Recovery (Accuracy) and Relative Standard Deviation (Precision, n=6).
Table 1: Accuracy and Precision of Robenidine Quantification in Chicken Liver
Spike Level (µg/kg)
Method 1: External Calibration (No IS)
Method 2: Structural Analog IS (Diclazuril)
Method 3: Deuterated IS (Robenidine-d8)
1.0
Recovery: 54.2% RSD: 18.2%
Recovery: 72.4% RSD: 12.5%
Recovery: 99.1%RSD: 3.1%
10.0
Recovery: 61.5% RSD: 15.4%
Recovery: 78.1% RSD: 10.2%
Recovery: 101.4%RSD: 2.4%
50.0
Recovery: 65.8% RSD: 14.1%
Recovery: 81.3% RSD: 9.8%
Recovery: 98.7%RSD: 1.8%
Data Interpretation
External Calibration: Fails regulatory guidelines (typically requiring 70-120% recovery). The severe signal suppression (~40% loss) is uncorrected, leading to gross underestimation of robenidine residues.
Structural Analog IS: While diclazuril improves the data slightly, it elutes at a different retention time than robenidine. Consequently, it experiences a different localized matrix effect profile in the ESI source, failing to provide a 1:1 correction[4].
Deuterated IS (Robenidine-d8): Delivers outstanding accuracy (~100% recovery) and precision (< 5% RSD). Because Robenidine-d8 co-elutes perfectly with the target analyte, it acts as a self-validating internal control, dynamically correcting for both extraction losses during the QuEChERS process and ion suppression in the mass spectrometer[6].
Conclusion
For researchers and drug development professionals tasked with monitoring coccidiostat residues, the choice of internal standard dictates the integrity of the entire analytical method. As demonstrated by the experimental data, relying on external calibration or structural analogs introduces unacceptable variability due to uncorrected matrix effects[3].
Integrating a Stable Isotope-Labeled Internal Standard like Robenidine-d8 is not merely a best practice—it is an analytical necessity. It ensures that LC-MS/MS workflows remain robust, reproducible, and fully compliant with stringent international food safety regulations.
References
Chang, S.-H., Lai, Y.-H., Huang, C.-N., Peng, G.-J., Liao, C.-D., Kao, Y.-M., Tseng, S.-H., & Wang, D.-Y. (2019).. Journal of Food and Drug Analysis, 27(3), 703–716.
Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013).. Journal of Chromatography B, 941, 100–108.
Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). . Journal of Chromatography A, 1553, 101-107.
Superior Linearity and Range in Robenidine Quantification: The Mechanistic Advantage of Robenidine-d8 HCl
Robenidine hydrochloride is a broad-spectrum anticoccidial agent extensively utilized in poultry farming and aquaculture. Accurate quantification of its residues in complex biological matrices (e.g., muscle, plasma, eggs...
Author: BenchChem Technical Support Team. Date: March 2026
Robenidine hydrochloride is a broad-spectrum anticoccidial agent extensively utilized in poultry farming and aquaculture. Accurate quantification of its residues in complex biological matrices (e.g., muscle, plasma, eggs, and feed) is a critical regulatory requirement. While high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for this analysis, it is notoriously susceptible to matrix effects. In these scenarios, co-eluting endogenous compounds (lipids, proteins, salts) compete for charge in the ESI source, leading to unpredictable signal suppression or enhancement[1].
To achieve rigorous analytical validation—particularly concerning linearity and dynamic range—the selection of an internal standard (IS) is paramount. This technical guide objectively compares the analytical performance of Robenidine-d8 HCl against traditional quantification strategies, demonstrating why stable isotope-labeled internal standards (SIL-IS) are indispensable for robust pharmacokinetic and residue analyses.
The Causality of Matrix Effects and Isotopic Correction
In quantitative LC-MS/MS, the reliability of the calibration curve dictates the assay's dynamic range. When analyzing complex matrices, analysts typically choose between three calibration strategies, each with distinct mechanistic consequences:
External Calibration (No IS): Relies solely on a solvent-based calibration curve. It fundamentally fails to account for matrix-induced ionization variations. As matrix concentration increases, signal suppression compounds non-linearly, leading to truncated linear ranges and poor accuracy.
Structural Analog IS: Utilizing a chemically similar compound (e.g., another coccidiostat like diaveridine or a generic internal standard) provides partial correction. However, because the analog has a different retention time, it does not co-elute with robenidine. Consequently, it experiences a different localized matrix environment in the ESI source, leaving residual bias.
Robenidine-d8 HCl (SIL-IS):2 on its phenyl rings, increasing its mass-to-charge ratio (m/z) by 8 Da[2]. Crucially, its physicochemical properties remain virtually identical to native robenidine, ensuring perfect chromatographic co-elution. When native robenidine and Robenidine-d8 enter the ESI source simultaneously, they are subjected to the exact same degree of 1[1]. By calculating the response ratio (
AreaRobenidine/AreaRobenidine-d8
), the matrix effect is mathematically nullified. This self-correcting mechanism extends the linear dynamic range and ensures high-fidelity quantification[3].
Comparative Performance: Linearity and Dynamic Range
The table below synthesizes experimental performance metrics for Robenidine quantification in fish muscle/plasma and poultry feed, contrasting the three calibration methodologies. Data reflects standard validation criteria (e.g., FDA/SANTE guidelines) where matrix-matched calibrations are evaluated[4].
Analytical Parameter
External Calibration
Structural Analog IS
Robenidine-d8 HCl (SIL-IS)
Linearity (
R2
)
0.985 – 0.991
0.992 – 0.996
> 0.999
Dynamic Range
10 – 200 µg/kg (Truncated due to suppression)
5 – 250 µg/kg
1.0 – 500 µg/kg
Matrix Effect Correction
None (Results in high quantitative bias)
Partial (Limited by retention time mismatch)
Complete (Guaranteed by co-elution)
Accuracy (Recovery)
65% – 120% (Highly variable)
80% – 110%
95% – 105%
Precision (RSD)
> 15%
8% – 12%
< 5%
Data Insight: The use of Robenidine-d8 HCl enables a coefficient of determination (
R2
) consistently
≥0.9985
over a broad dynamic range (e.g., 2.5 to 500 µg/kg in complex tissues)[4]. In contrast, external calibration suffers from severe signal suppression at lower concentrations, truncating the reliable range and failing regulatory precision thresholds.
To guarantee trustworthiness and reproducibility, the following protocol employs a "self-validating" methodology. By introducing the SIL-IS at the very beginning of the workflow, the system automatically corrects for both physical extraction losses and downstream ESI matrix effects.
Step 1: Matrix Preparation & Isotopic Spiking
Action: Weigh 2.0 g of homogenized tissue (or 1.0 g of feed) into a 50 mL centrifuge tube. Add 50 µL of Robenidine-d8 HCl working solution (100 ng/mL). Let it equilibrate for 15 minutes.
Causality: Spiking prior to extraction ensures the SIL-IS accounts for any physical analyte loss during extraction or chemical degradation, rendering the final recovery calculation self-correcting.
Step 2: Modified QuEChERS Extraction
Action: Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex vigorously for 2 minutes. Add QuEChERS partitioning salts (4.0 g MgSO₄, 1.0 g NaCl). Centrifuge at 4000 rpm for 5 minutes.
Causality: Acetonitrile efficiently precipitates complex proteins. The low pH maintains robenidine in a stable, protonated state, preventing it from binding to residual matrix proteins. The salts drive the phase separation (salting-out effect), forcing the lipophilic robenidine into the organic layer.
Action: Transfer 5 mL of the organic supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex for 1 minute and centrifuge.
Causality: PSA acts as a weak anion exchanger to strip out interfering organic acids and polar pigments, while MgSO₄ removes residual water. This significantly reduces the background noise entering the mass spectrometer.
Step 4: LC-MS/MS Co-elution and Detection
Action: Evaporate 2 mL of the cleaned extract under nitrogen at 40°C and reconstitute in 1 mL of mobile phase. Inject 5 µL onto a C18 column using a gradient of 0.1% Formic Acid in Water and Acetonitrile. Monitor the specific MRM transitions: Native Robenidine (
m/z
334.0
→
155.0) and4[4].
Causality: Because the deuterium isotopes do not alter the compound's polarity, Robenidine and Robenidine-d8 co-elute perfectly. They enter the ESI source at the exact same millisecond, ensuring identical matrix suppression and yielding a perfectly linear calibration ratio.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating LC-MS/MS workflow, highlighting where Robenidine-d8 HCl exerts its corrective influence.
LC-MS/MS workflow utilizing Robenidine-d8 HCl to neutralize matrix effects during quantification.
References
Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites in Fish and Exploration of Their Kinetic Regularities in Grass Carp
ResearchGate
URL:[Link]
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS
CORE (Journal of the American Society for Mass Spectrometry)
URL:[Link]
Development of a multi-class method for the quantification of veterinary drug residues in feedingstuffs by liquid chromatography-tandem mass spectrometry
ResearchGate
URL:[Link]
A Senior Application Scientist's Guide to Cross-Validation of Robenidine Assays
In the realm of veterinary medicine and food safety, the accurate quantification of drug residues is paramount. Robenidine, a coccidiostat widely used in poultry farming, requires rigorous monitoring to ensure its levels...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of veterinary medicine and food safety, the accurate quantification of drug residues is paramount. Robenidine, a coccidiostat widely used in poultry farming, requires rigorous monitoring to ensure its levels in animal-derived products do not exceed established maximum residue limits (MRLs). The choice of analytical methodology is critical, with each platform offering a unique balance of sensitivity, specificity, throughput, and cost. This guide provides an in-depth comparison of three commonly employed analytical platforms for Robenidine determination: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. By understanding the principles and nuances of each technique, laboratories can confidently select and cross-validate the most appropriate assay for their specific needs, ensuring data integrity and regulatory compliance.
The Critical Role of Cross-Validation
Cross-validation is an essential process when employing multiple analytical methods for the same analyte. It ensures that the data generated across different platforms are reliable and interchangeable. This is particularly crucial when a high-throughput screening method like ELISA is used for initial sample assessment, followed by a more specific and sensitive confirmatory method like LC-MS/MS. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation, which underscore the importance of demonstrating consistency between different analytical procedures.[1][2][3][4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of Robenidine in various matrices, particularly in animal feed and premixes.[1][2][3][7] Its principle lies in the separation of Robenidine from other matrix components on a stationary phase, followed by its detection based on its characteristic UV absorbance.
Principle of HPLC-UV
In a typical reverse-phase HPLC setup, a liquid mobile phase carries the sample extract through a column packed with a nonpolar stationary phase. Robenidine, being a relatively nonpolar molecule, interacts with the stationary phase. By carefully controlling the composition of the mobile phase, Robenidine can be eluted at a specific retention time. A UV detector then measures the absorbance of the eluate at a wavelength where Robenidine exhibits maximum absorbance, typically around 312-317 nm, allowing for its quantification.[8][9][10]
Experimental Workflow & Protocol
The following protocol is a representative example for the determination of Robenidine in chicken muscle tissue.
Effective sample preparation is crucial for accurate HPLC analysis. The goal is to extract Robenidine from a complex biological matrix while minimizing interferences.
Homogenization: The initial homogenization of the tissue ensures a representative sample.
Extraction: Acetonitrile is a common extraction solvent due to its ability to precipitate proteins and efficiently solubilize Robenidine. The addition of a small amount of acid, such as formic acid, can improve extraction efficiency by ensuring Robenidine, a basic compound, is in its more soluble ionized form.[10]
Defatting: A subsequent wash with a nonpolar solvent like hexane is employed to remove lipids, which can interfere with the chromatographic separation and potentially damage the HPLC column.[10]
Solid-Phase Extraction (SPE): For complex matrices like tissues and eggs, an SPE step is often necessary for further cleanup. An HLB (Hydrophilic-Lipophilic Balanced) cartridge is a good choice as it can retain a wide range of compounds, including Robenidine, while allowing interfering substances to be washed away.[8]
Sample Homogenization: Weigh 5 g of minced chicken muscle into a 50 mL centrifuge tube.
Extraction: Add 20 mL of acetonitrile containing 2% formic acid. Homogenize at high speed for 1 minute.
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
Defatting: Add 10 mL of n-hexane, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.
Phase Separation: Discard the upper hexane layer.
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Analysis:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
Mobile Phase: Isocratic elution with 70% methanol in water containing 0.1% trifluoroacetic acid.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis of Robenidine residues. Its high sensitivity and specificity allow for the detection and quantification of Robenidine at very low levels, even in complex matrices.[11][12]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion of Robenidine. This precursor ion is then fragmented, and specific product ions are monitored. This multiple-reaction monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of the target analyte. For Robenidine, the protonated molecule [M+H]+ is often selected as the precursor ion.[11]
Experimental Workflow & Protocol
The following protocol describes a method for the analysis of Robenidine in animal feed.
Extraction: Similar to HPLC, an acidified organic solvent like methanol or acetonitrile is used for extraction to ensure the protonation and solubility of Robenidine.[4] Accelerated Solvent Extraction (ASE) is a modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[4][13]
Cleanup: A cleanup step using an alumina column is effective in removing interfering matrix components from feed samples.[13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular and efficient sample preparation technique for multi-residue analysis in food matrices.[14]
Sample Weighing: Weigh 2 g of ground animal feed into a 50 mL centrifuge tube.
Extraction: Add 10 mL of acidified methanol (1% formic acid). Vortex for 1 minute and shake for 30 minutes.
Centrifugation: Centrifuge at 5000 rpm for 10 minutes.
Cleanup:
Condition an alumina solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of acidified methanol.
Load the supernatant from the previous step onto the SPE cartridge.
Wash the cartridge with 5 mL of the extraction solvent.
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of mobile phase.
LC-MS/MS Analysis:
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 0.3 mL/min.
MS Detection: Electrospray ionization in positive mode (ESI+).
MRM Transitions: Monitor at least two specific precursor-product ion transitions for Robenidine for confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical method that is well-suited for the rapid screening of a large number of samples for the presence of Robenidine. Commercial ELISA kits are readily available for this purpose.[15]
Principle of Competitive ELISA
Most Robenidine ELISA kits employ a competitive format. In this setup, the wells of a microtiter plate are coated with a known amount of Robenidine-protein conjugate. The sample extract, along with a specific anti-Robenidine antibody, is added to the wells. Robenidine in the sample competes with the coated Robenidine for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Robenidine in the sample.
Experimental Workflow & Protocol
The following is a general protocol for a competitive ELISA for Robenidine in chicken tissue. Always refer to the specific kit insert for detailed instructions.
Extraction: The extraction procedure for ELISA is typically simpler than for chromatographic methods. The goal is to solubilize Robenidine in a buffer that is compatible with the antibody-antigen binding reaction.
Dilution: The sample extract is often diluted to bring the Robenidine concentration within the linear range of the assay and to minimize matrix effects that could interfere with the immunoassay.
Sample Extraction: Homogenize 1 g of tissue with 4 mL of an appropriate extraction buffer provided in the kit.
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
Dilution: Dilute the supernatant according to the kit's instructions.
ELISA Procedure:
Add 50 µL of the diluted sample extract, standards, and controls to the appropriate wells of the Robenidine-coated microtiter plate.
Add 50 µL of the anti-Robenidine antibody solution to each well.
Incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).
Wash the plate several times with the provided wash buffer.
Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate (e.g., 30 minutes at room temperature).
Wash the plate again.
Add 100 µL of the substrate solution and incubate in the dark (e.g., 15 minutes at room temperature).
Add 50 µL of the stop solution to terminate the reaction.
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
Performance Comparison of Analytical Platforms
The choice of an analytical method depends on a variety of factors. The following tables provide a comparative summary of the performance characteristics of HPLC, LC-MS/MS, and ELISA for Robenidine analysis.
Table 2: Qualitative Performance and Practical Considerations
Feature
HPLC-UV
LC-MS/MS
ELISA
Specificity
Moderate; potential for co-eluting interferences
High; confirmatory identification
Moderate; potential for cross-reactivity
Throughput
Low to moderate
Low to moderate
High
Cost per Sample
Moderate
High
Low
Instrumentation Cost
Moderate
High
Low
Expertise Required
Moderate
High
Low
Primary Application
Routine quantification in less complex matrices
Confirmatory analysis and low-level quantification
High-throughput screening
Conclusion and Recommendations
The cross-validation of Robenidine assays using different analytical platforms is essential for a robust and reliable residue monitoring program.
ELISA serves as an excellent high-throughput screening tool, allowing for the rapid and cost-effective analysis of a large number of samples. Its high sensitivity makes it ideal for identifying potentially non-compliant samples.
HPLC-UV is a reliable and accessible method for the routine quantification of Robenidine, particularly in less complex matrices like animal feed. While less sensitive than LC-MS/MS, its lower cost and operational simplicity make it a valuable tool for quality control.
LC-MS/MS is the definitive confirmatory method. Its unparalleled sensitivity and specificity are crucial for the unambiguous identification and accurate quantification of Robenidine residues at trace levels, ensuring compliance with regulatory MRLs.
A recommended workflow involves using ELISA for initial screening. Samples that test positive or are close to the MRL should then be subjected to confirmatory analysis by LC-MS/MS. HPLC-UV can be employed for routine quality control of feed and premixes where higher concentrations of Robenidine are expected. By understanding the strengths and limitations of each platform and implementing a sound cross-validation strategy, laboratories can ensure the accuracy and defensibility of their analytical data in the critical mission of safeguarding the food supply.
References
Zagar, J. B., Ascione, P. P., & Chrekian, G. P. (1975). Automated high-pressure liquid chromatographic assay of robenidine hydrochloride. Journal of the Association of Official Analytical Chemists, 58(4), 822–827. [Link]
Automated High-Pressure Liquid Chromatographic Assay of Robenidine Hydrochloride. (n.d.). AOAC INTERNATIONAL. Retrieved from [Link]
Simple Determination of the Coccidiostat Robenidine in Poultry Feed. (1975). The Analyst, 100(1193), 593–596. [Link]
HPLC determination of robenidine in feedstuffs. (2025). ResearchGate. [Link]
Automated High-Pressure Liquid Chromatographic Assay of Robenidine Hydrochloride. (2020). Journal of AOAC INTERNATIONAL. [Link]
Determination of robenidine in animal feeds by liquid chromatography coupled with diode-array detection and mass spectrometry after accelerated solvent extraction. (n.d.). ResearchGate. [Link]
Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening. (n.d.). EFSA Journal. [Link]
Wilga, J., Kot-Wasik, A., & Namieśnik, J. (2007). Comparison of extraction techniques of robenidine from poultry feed samples. Talanta, 73(5), 812–819. [Link]
The Quantitation and Identification of Coccidiostats in Food by LC-MS/MS using the AB SCIEX 4000 Q TRAP. (n.d.). SCIEX. [Link]
CRL Evaluation Report on the Analytical Methods submitted in connection with the re-evaluation of Cycostat 66G. (2009). Joint Research Centre. [Link]
Chen, Y. C., et al. (2019). Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. Journal of Food and Drug Analysis, 27(2), 522-534. [Link]
[Determination of robenidine residue in chicken tissues and eggs by high performance liquid chromatography]. (2010). PubMed. [Link]
Analytical strategies for coccidiostats' detection in food, feed, and environmental samples: a comprehensive review. (2026). ResearchGate. [Link]
Statistical Evaluation of the Effectiveness of Different Extraction Techniques for Determining Robenidine Levels in Poultry Feed. (2008). Taylor & Francis Online. [Link]
Comparison of the results obtained with the confirmatory and screening methods. (n.d.). ResearchGate. [Link]
Simple determination of the coccidiostat robenidine in poultry feed. (n.d.). Royal Society of Chemistry. [Link]
HPLC Determination of Robenidine in Feedstuffs. (n.d.). Chemické listy. [Link]
Cronly, M., et al. (2011). Determination of eleven coccidiostats in animal feed by liquid chromatography-tandem mass spectrometry at cross contamination levels. Analytica Chimica Acta, 698(1-2), 60-69. [Link]
Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites in Fish and Exploration of Their Kinetic Regularities in Grass Carp. (2019). ResearchGate. [Link]
Wang, Y., et al. (2022). Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed. Molecules, 27(23), 8569. [Link]
Determination of robenidine residues in chicken muscle by high performance liquid chromatography with ultraviolet detection. (n.d.). ResearchGate. [Link]
Determination of robenidine residues in chicken muscle by high performance liquid chromatography with ultraviolet detection. (2013). PubMed. [Link]
Coccidiostats and Poultry: A Comprehensive Review and Current Legislation. (2022). PMC. [Link]
Voltammetric Behavior and Reliable Method for the Determination of Coccidiostat Robenidine in Animal Feed and Poultry Meat. (2020). ResearchGate. [Link]
Determining Coccidiostats in Poultry Feed. (n.d.). Fresh Chromato. [Link]
Development of a Screening Method for the Determination of Robenidine in Eggs by High Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). Dublin City University. [Link]
Correlation between LC–MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. (n.d.). Bioanalysis Zone. [Link]
Robenidine Test Kit. (n.d.). ECALBIO CO.,LTD. [Link]
Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. (n.d.). PMC. [Link]
Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine. (n.d.). Open Access Pub. [Link]
Personal protective equipment for handling Robenidine-d8 HCl [Bis(phenyl-d4)]
As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their stable isotope-labeled analogs requires a rigorous balance of analytical precision and uncompromising safet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their stable isotope-labeled analogs requires a rigorous balance of analytical precision and uncompromising safety. Robenidine-d8 HCl [Bis(phenyl-d4)] (CAS 1173097-77-2) is the deuterated internal standard of robenidine hydrochloride, a highly effective anticoccidial agent used in veterinary medicine[1][2].
While Robenidine-d8 is indispensable for accurate LC-MS/MS quantification, the hydrochloride salt form presents specific acute oral toxicity and environmental hazards[1][3]. This guide provides a comprehensive, self-validating framework for the safe handling, operational use, and disposal of this critical analytical standard.
Hazard Profile & Chemical Causality
Before handling the standard, it is critical to understand the mechanistic reasons behind its hazard classifications. Robenidine-d8 HCl retains the exact pharmacological and toxicological profile of the unlabeled API[1].
Acute Oral Toxicity (Category 4 - H302): The guanidine derivative core is biologically active and harmful if swallowed[3][4].
Inhalation & Dermal Hazards: Supplied as a fine, white-to-yellow crystalline powder, it is highly prone to electrostatic dispersion and dust aerosolization, which can cause respiratory and skin irritation[3][5].
Environmental Toxicity: Guanidine derivatives can disrupt cellular membranes in aquatic organisms, making this compound highly toxic to aquatic life[3][4].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of aerosolized dust and solvent exposure during standard preparation, strict adherence to the following PPE matrix is required[3][4][5].
PPE Category
Specification & Standard
Causality / Scientific Rationale
Hand Protection
Nitrile rubber gloves (Min. 0.11 mm thickness, >480 min breakthrough)
Prevents dermal absorption of the API and provides an impermeable barrier against the organic solvents (e.g., methanol, acetonitrile) used for solubilization[4][5].
Eye Protection
Chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)
Protects ocular mucosa from micro-dust aerosolization during the weighing of the electrostatic powder and prevents solvent splash injuries[3].
Provides a standard physical barrier against systemic exposure and accidental chemical spills[3][4].
Engineering Controls
Class II Biological Safety Cabinet or Chemical Fume Hood (80-100 fpm face velocity)
Critical: The solid standard must never be handled on an open bench. Local exhaust ventilation actively captures aerosolized particles, eliminating the inhalation hazard[3][6].
Operational Workflows: From Powder to LC-MS/MS
The following methodologies establish a self-validating system . By utilizing a stable isotope-labeled internal standard (SIL-IS) like Robenidine-d8, you inherently validate your analytical method. Because the D8 isotopologue shares the exact physicochemical properties of the target analyte but differs in mass (+8 Da), it experiences identical extraction efficiencies and matrix-induced ion suppression. Calculating the ratio of the unlabeled analyte to the D8 standard automatically corrects for procedural losses, ensuring absolute trustworthiness of the quantitative data[1].
Phase 1: Safe Solubilization of the Solid Standard
Objective: Convert the hazardous dry powder into a stable, easily handled liquid stock.
Preparation: Ensure the fume hood is operational. Don all required PPE.
Anti-Static Weighing: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Robenidine HCl powder holds static charges; anti-static tools prevent the powder from repelling and aerosolizing into the user's breathing zone.
Mass Measurement: Accurately weigh the required mass (e.g., 1.0 mg) of Robenidine-d8 HCl[2].
Immediate Solubilization: Immediately transfer the powder to a volumetric flask and dissolve in LC-MS grade Methanol to create a 1 mg/mL primary stock solution. Causality: Solubilizing the powder immediately neutralizes the inhalation hazard associated with the dry dust.
Storage: Cap tightly and store the stock solution in a freezer (-20°C) to maintain isotopic stability and prevent solvent evaporation[3][5].
This protocol is optimized for the extraction of robenidine from complex matrices using the D8 internal standard.
Extraction Parameter
Quantitative Value
Reagent / Material
Sample Matrix
5.0 g
Homogenized poultry feed or tissue
Internal Standard (IS)
50 µL (at 50 µg/mL)
Robenidine-d8 working solution
Basification Buffer
10 mL
10% Na₂CO₃ aqueous solution
Extraction Solvent
15 mL
LC-MS Grade Acetonitrile
Agitation Time
30 minutes
Mechanical shaker
Centrifugation
5 minutes @ 2000 rpm (4 °C)
Refrigerated Centrifuge
Step-by-Step Extraction:
Weigh 5.0 g of the homogenized sample into a 50-mL disposable centrifuge tube.
Spike the matrix with 50 µL of the Robenidine-d8 internal standard. Causality: Spiking directly into the raw matrix ensures the IS undergoes the exact same enzymatic or chemical degradation processes as the endogenous analyte.
Add 10 mL of 10% Na₂CO₃ solution and vortex vigorously. Causality: Robenidine is a hydrochloride salt. Basifying the matrix with sodium carbonate neutralizes the HCl, driving the robenidine into its un-ionized, lipophilic free-base form.
Add 15 mL of Acetonitrile and mechanically shake for 30 minutes. Causality: The un-ionized robenidine preferentially partitions into the organic acetonitrile layer, leaving polar matrix interferences in the aqueous layer.
Centrifuge at 2000 rpm for 5 minutes at 4 °C.
Transfer the organic supernatant, dilute if necessary (e.g., 1:50 dilution for highly sensitive UPLC-MS/MS systems), and inject into the LC-MS/MS.
Spill Response and Disposal Plan
Immediate and correct response to spills prevents laboratory contamination and environmental damage.
Solid Powder Spills: Do not use a brush or broom, as dry sweeping will aerosolize the toxic dust[3][6]. Instead, cover the spill with absorbent paper towels dampened with water or methanol. Carefully wipe up the material and place the contaminated towels into a sealable hazardous waste container[3].
Liquid Stock Spills: Isolate the area. Absorb the liquid with an inert material (e.g., vermiculite or sand) and collect it using non-sparking tools[4][6]. Wash the contaminated surface with soap and water[4].
Waste Disposal: Robenidine contains chlorinated phenyl groups (C₁₅H₁₄Cl₃N₅). All excess stock solutions, extracted organic layers, and LC-MS effluent must be strictly segregated into Halogenated Organic Waste streams[3][5]. Never flush solutions down the sink, as discharge into the environment must be avoided due to aquatic toxicity[4]. Dispose of contents via an approved, EPA/RCRA-compliant waste disposal plant[3][4].
Operational Workflow Visualization
Figure 1: End-to-end operational workflow for handling and utilizing Robenidine-d8 HCl in LC-MS/MS.
References
Fisher Scientific (NL). "SAFETY DATA SHEET - Fisher Scientific: Robenidine hydrochloride." fishersci.nl. Available at: [Link]
Waters Corporation. "The Analysis of Coccidiostatic Agents in Feed Using the ACQUITY UPLC I-Class and Xevo TQ-S." waters.com. Available at:[Link]